Product packaging for Isoquinoline-1-carboxylic acid(Cat. No.:CAS No. 486-73-7)

Isoquinoline-1-carboxylic acid

Cat. No.: B182569
CAS No.: 486-73-7
M. Wt: 173.17 g/mol
InChI Key: XAAKCCMYRKZRAK-UHFFFAOYSA-N
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Description

Significance of Isoquinoline-1-carboxylic Acid as a Research Compound

The significance of this compound in research stems from its versatile chemical nature. The presence of both a carboxylic acid group and an isoquinoline (B145761) moiety allows it to participate in a wide array of chemical reactions, such as esterification and amidation. cymitquimica.com This reactivity makes it a fundamental component in various research applications, from the development of new synthetic methodologies to the study of enzyme interactions and metabolic pathways. netascientific.com Its utility as a standard in chromatographic techniques for the accurate quantification of related compounds further underscores its importance in analytical chemistry. netascientific.com

Role of this compound as a Versatile Building Block in Organic Synthesis

In organic synthesis, this compound serves as a crucial building block for the construction of more complex molecules. cymitquimica.com Its ability to act as a precursor in the synthesis of isoquinoline derivatives is particularly valuable. netascientific.com For instance, it has been used in the preparation of 4-cyano-3-ethoxy-1-hydroxy-5,6,7,8-tetrahydroisoquinoline. sigmaaldrich.com The development of synthetic routes to produce 1-alkyl- or 1-aryl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids highlights its role in creating diverse molecular architectures. cdnsciencepub.com

The synthesis of derivatives often involves reactions targeting the carboxylic acid group or modifications to the isoquinoline ring. For example, the Ugi three-component reaction of 3,4-dihydroisoquinolines, isocyanides, and acids can produce 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can then be hydrolyzed to the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. benthamdirect.com

Importance of this compound in Medicinal Chemistry Research

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with known biological activity. mdpi.comnih.gov Consequently, this compound and its derivatives are of significant interest in drug discovery and development. cymitquimica.com The isoquinoline framework is found in numerous natural products and synthetic pharmaceuticals.

Derivatives of this compound have been investigated for a wide range of potential therapeutic applications, including anti-inflammatory, antiviral, antifungal, and anticancer properties. mdpi.comchemimpex.com For example, 1,2,3,4-tetrahydrothis compound has been shown to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to many β-lactam antibiotics in bacteria. mdpi.com Furthermore, certain derivatives are explored for their potential to target neurological disorders. netascientific.comchemimpex.com

Overview of this compound Derivatives in Contemporary Chemical Research

Contemporary research continues to explore the vast chemical space of this compound derivatives. These derivatives often feature modifications at various positions of the isoquinoline ring system to fine-tune their chemical and biological properties.

Notable Derivatives and Their Research Applications:

Tetrahydroisoquinoline-1-carboxylic acids: These saturated analogs are important building blocks for synthesizing natural products and pharmaceuticals. mdpi.com Their optically pure forms are of particular interest for creating stereospecific molecules. mdpi.com

Boc-protected derivatives: (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a key intermediate in the synthesis of bioactive molecules. lookchem.com The tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations. lookchem.com

Substituted derivatives: Derivatives with substitutions on the isoquinoline ring, such as methoxy (B1213986) or fluoro groups, are synthesized to explore structure-activity relationships. chemimpex.comchemicalbook.com For example, 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is used in developing new medications for neurological disorders. chemimpex.com

Amide derivatives: The synthesis of amidic derivatives of isoquinoline carboxylic acids has been a strategy to develop compounds with analgesic, anti-inflammatory, and antipyretic activities. nih.gov

Hydrazide derivatives: this compound hydrazide has been investigated as a fluorescent probe for detecting specific metal ions. biosynth.com

The synthesis of these derivatives often employs advanced organic chemistry techniques. For example, the Pomeranz–Fritsch–Bobbitt cyclization and the Petasis reaction have been combined for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydrothis compound. mdpi.com The Castagnoli-Cushman reaction has been used to prepare novel cdnsciencepub.commdpi.comthiazino[3,4-a]isoquinoline carboxylic acids. scilit.com

Table 2: Selected this compound Derivatives and their Research Focus

Derivative Name Research Focus
(–)-6,7-Dimethoxy-1,2,3,4-tetrahydrothis compound Synthesis of natural products and their derivatives. mdpi.com
(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid Intermediate for bioactive molecules and pharmaceuticals. lookchem.com
2-Boc-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid Pharmaceutical synthesis intermediate. chemicalbook.com
2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid Development of medications for neurological disorders. chemimpex.com
N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid amidic derivatives Analgesic, anti-inflammatory, and antipyretic activities. nih.gov
5-(Chlorosulfonyl)this compound Building block for organic synthesis, study of enzyme inhibitors.
7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride Building block in medicinal chemistry for novel bioactive compounds. vulcanchem.com
9,10-Dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro- cdnsciencepub.commdpi.comthiazino[3,4-a]this compound Synthesis of novel heterocyclic systems. mdpi.com
This compound hydrazide Fluorescent probe for anion detection. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B182569 Isoquinoline-1-carboxylic acid CAS No. 486-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-1-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAKCCMYRKZRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197566
Record name Isoquinoline-1-carboxylic acid
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Molecular Weight

173.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

486-73-7
Record name 1-Isoquinolinecarboxylic acid
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Record name Isoquinoline-1-carboxylic acid
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Record name 1-Isoquinolinecarboxylic acid
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Record name ISOQUINOLINE-1-CARBOXYLIC ACID
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Synthetic Methodologies for Isoquinoline 1 Carboxylic Acid and Its Derivatives

Classical Condensation Reactions for Isoquinoline-1-carboxamide (B73039) Synthesis

The most straightforward conceptual approach to synthesizing isoquinoline-1-carboxamides is the direct condensation of isoquinoline-1-carboxylic acid with an appropriate amine.

Direct Condensation of this compound with Amines

Direct amide formation from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. However, the direct reaction between this compound and an amine can be challenging. The basic nature of the amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is often carried out by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water and form the amide bond. libretexts.org

While this method is simple in principle, it often suffers from drawbacks such as the need for high temperatures, long reaction times, and potentially low yields, especially when compared to more modern catalytic methods. mdpi.comresearchgate.netresearchgate.netresearchgate.net The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this conversion under milder conditions by activating the carboxylic acid to form a good leaving group that is subsequently displaced by the amine. libretexts.org Despite these modifications, classical condensation reactions are often less efficient than palladium-catalyzed aminocarbonylation processes. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Palladium-Catalyzed Aminocarbonylation Processes for Isoquinoline-1-carboxamide Synthesis

Palladium-catalyzed aminocarbonylation has emerged as a powerful and versatile method for the synthesis of amides, including isoquinoline-1-carboxamides. nih.gov This approach typically involves the reaction of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst.

Reaction of 1-Iodoisoquinoline (B10073) with Amines Under Carbon Monoxide Atmosphere

A highly effective method for the synthesis of isoquinoline-1-carboxamides is the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. mdpi.comscilit.com This reaction proceeds under a carbon monoxide atmosphere, which serves as the carbonyl source. The process is generally carried out under mild conditions, such as atmospheric pressure of CO and temperatures around 50°C. mdpi.com A variety of amines, including primary and secondary amines, can be successfully employed to generate a diverse range of isoquinoline-1-carboxamides in good to high yields (55-89%). mdpi.comscilit.com The reaction is highly chemoselective, with the carbonylation occurring specifically at the C1 position of the isoquinoline (B145761) ring. mdpi.com

A typical catalytic system for this transformation involves a palladium(II) precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. mdpi.comresearchgate.net The catalytically active Pd(0) species is generated in situ. mdpi.com This method has been successfully applied to synthesize a wide array of isoquinoline-1-carboxamides. mdpi.com

Ligand-Controlled Selectivity in Palladium-Catalyzed Aminocarbonylation

The choice of ligand is crucial in palladium-catalyzed reactions as it significantly influences the catalyst's activity and selectivity. nih.govresearchgate.net In the aminocarbonylation of 1-iodoisoquinoline, the ligand plays a key role in the efficiency of the reaction, particularly when dealing with less reactive or sterically hindered amines.

For simple primary and secondary amines, a common and effective catalyst system is Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) as the ligand. mdpi.comresearchgate.net However, for amines with lower basicity, such as aromatic amines, or those with more complex structures like amino acid esters, a bidentate ligand is often required to achieve complete conversion in a reasonable timeframe. mdpi.comscilit.com

XantPhos, a bulky bidentate phosphine ligand with a large bite angle, has proven to be particularly effective in these challenging cases. mdpi.com The use of the Pd(OAc)₂/XantPhos system allows for the successful aminocarbonylation of a broader range of amines, including those that are less reactive or sterically demanding, leading to the synthesis of a diverse library of isoquinoline-1-carboxamides. mdpi.comscilit.com The enhanced stability and catalytic activity provided by XantPhos are attributed to its specific geometric properties. mdpi.com

The table below illustrates the effect of the ligand on the synthesis of various isoquinoline-1-carboxamides from 1-iodoisoquinoline.

Amine TypeLigandReaction Time (h)Yield (%)Reference
Simple primary/secondaryPPh₃2-8Good to High mdpi.com
Aromatic/Amino acid estersXantPhos8-2450-89 mdpi.com
Complex structure aminesXantPhos8-2450-89 mdpi.com

Influence of Amine Basicity and Structure on Reaction Efficiency

The basicity and structure of the amine nucleophile have a significant impact on the efficiency of the palladium-catalyzed aminocarbonylation reaction. Highly basic aliphatic amines generally react readily, while less basic aromatic amines or sterically hindered amines can pose a greater challenge. semanticscholar.orgacs.org

In the context of isoquinoline-1-carboxamide synthesis, reactions with simple, highly basic amines like piperidine (B6355638) proceed efficiently with the Pd(OAc)₂/PPh₃ catalyst system. mdpi.com However, for less basic amines such as aniline (B41778) or more complex structures like amino acid esters, this catalyst system may result in incomplete conversion or require longer reaction times. mdpi.com

The use of the more effective Pd(OAc)₂/XantPhos catalyst system can overcome these limitations. mdpi.com For instance, with L-alanine methyl ester, the PPh₃-based catalyst shows low conversion, whereas the XantPhos-based catalyst leads to complete conversion and selective formation of the desired product. researchgate.net This demonstrates that the choice of ligand is critical for accommodating amines of varying basicity and structural complexity, thereby expanding the scope of the reaction. mdpi.com The stronger basicity of aliphatic amines can sometimes inhibit the formation of the key palladium hydride intermediate in related hydroaminocarbonylation reactions, a challenge that can be addressed through careful selection of reaction conditions and ligands. researchgate.net

The following table summarizes the performance of different catalyst systems with amines of varying basicity and structure in the aminocarbonylation of 1-iodoisoquinoline.

AmineCatalyst SystemConversion/YieldReference
Piperidine (highly basic)Pd(OAc)₂/PPh₃High mdpi.com
L-Alanine methyl ester (less basic, complex)Pd(OAc)₂/PPh₃Low conversion researchgate.net
L-Alanine methyl ester (less basic, complex)Pd(OAc)₂/XantPhosComplete conversion researchgate.net
Aniline (aromatic, less basic)Pd(OAc)₂/XantPhosHigh conversion mdpi.com

Non-Classical Approaches to Amide Functionality at the C1 Position of the Isoquinoline Core

Beyond classical condensation and palladium-catalyzed aminocarbonylation, several non-classical methods have been developed for introducing an amide group at the C1 position of the isoquinoline ring. These alternative strategies often offer unique advantages in terms of reaction conditions or substrate scope.

One such method is the copper/acid-catalyzed carbamoylation of nitrogen heteroarenes using hydrazinecarboxamide hydrochlorides. mdpi.com Another approach involves the direct C-H carbamoylation of heterocycles using alkyl oxamate (B1226882) or oxamic acid derivatives under photoredox catalysis. mdpi.com Transition-metal-free aminocarbonylation of N-heteroarenes with isocyanides, mediated by an inorganic persulfate salt, has also been reported. mdpi.com

Furthermore, visible-light-mediated palladium-catalyzed aminocarbonylation of iodo-(hetero)arenes with various amines using stoichiometric amounts of carbon monoxide at ambient temperature provides another route to a wide range of carboxamides. mdpi.com The Ugi three-component reaction of 3,4-dihydroisoquinolines, isocyanides, and acids can furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. benthamdirect.com Another innovative approach involves the annulation of amines and carboxylic acids driven by organophosphorus P(III)/P(V) redox catalysis to form azaheterocycles. acs.org Additionally, a versatile synthesis of substituted isoquinolines has been developed through the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov

These non-classical methods represent the ongoing efforts to develop more efficient, milder, and diverse synthetic routes to valuable isoquinoline-1-carboxamide derivatives. mdpi.com

Diastereoselective Synthesis of Substituted Tetrahydroisoquinoline-1-carboxylic Acids

The controlled introduction of stereocenters in the tetrahydroisoquinoline framework is crucial for the development of potent and selective therapeutic agents. Various methods have been developed to achieve high diastereoselectivity in the synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids.

A powerful strategy for the diastereoselective synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids involves the combination of the Petasis borono-Mannich (Petasis) reaction and the Pomeranz–Fritsch–Bobbitt (PFB) cyclization. nih.govdntb.gov.ua The Petasis reaction is a multicomponent transformation involving a boronic acid, an amine, and a carbonyl derivative to produce highly functionalized amines. nih.govacs.org This reaction can be rendered diastereoselective by using a chiral amine component.

For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydrothis compound has been achieved using this combined approach. nih.govmdpi.com The key steps involve the Petasis reaction of a chiral aminoacetaldehyde acetal (B89532), glyoxylic acid, and a boronic acid to form an amino acid derivative. mdpi.com This intermediate can then undergo a Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline core. nih.govmdpi.com

In a specific example, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol was used as the chiral amine in a Petasis reaction, leading to the formation of two diastereomeric oxazin-2-ones with a diastereomeric ratio of 3:1. mdpi.com After separation, the pure diastereomers were subjected to cyclization and hydrogenolysis to yield the target (+)-6,7-dimethoxy-1,2,3,4-tetrahydrothis compound with a high enantiomeric excess of 90%. mdpi.com This sequence highlights the utility of the Petasis reaction for establishing the stereochemistry, which is then carried through the PFB cyclization to afford the final enantioenriched tetrahydrothis compound. nih.govacs.orgmdpi.com

Table 1: Key Reactions in the Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydrothis compound

StepReactionReactantsKey Features
1Petasis Reaction(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, glyoxylic acid, 3,4-dimethoxyphenylboronic acidFormation of diastereomeric oxazin-2-ones (3:1 d.r.)
2SeparationChromatographyIsolation of pure diastereomers
3Pomeranz–Fritsch–Bobbitt Cyclization/HydrogenolysisIsolated oxazin-2-one diastereomerFormation of the tetrahydroisoquinoline core and final product

The Pomeranz–Fritsch–Bobbitt (PFB) cyclization is a classic and versatile method for the synthesis of the tetrahydroisoquinoline skeleton. nih.govnih.gov Originally reported independently by Pomeranz and Fritsch in 1893, the reaction involves the cyclization of a benzaldehyde (B42025) and 2,2-diethoxyethylamine. mdpi.com The Bobbitt modification, which utilizes reduced acid concentrations, is advantageous as it minimizes the formation of byproducts. beilstein-journals.org

The PFB process has been widely applied in the asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. nih.govdntb.gov.ua For example, it has been used in the diastereoselective synthesis of (S)-laudanosine, a benzylisoquinoline alkaloid. nih.gov The PFB reaction can be employed to cyclize aminoacetals derived from chiral precursors, thereby transferring the initial stereochemistry to the final tetrahydroisoquinoline product. nih.govbeilstein-journals.org The reaction conditions can be tuned to control the regiochemical outcome of the cyclization, particularly in cases where cyclization can occur at different positions on the aromatic ring. beilstein-journals.org

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for the synthesis of enantiomerically pure tetrahydroisoquinoline-1-carboxylic acids. rsc.orgresearchgate.net These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations.

D-amino acid oxidases (DAAOs) have proven to be effective biocatalysts for the deracemization of racemic 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids. mdpi.com For instance, a D-amino acid oxidase from Fusarium solani M-0718 (FsDAAO) has been utilized for the kinetic resolution of various racemic 1- and 3-carboxyl substituted tetrahydroisoquinolines. researchgate.net This enzyme selectively oxidizes the D-enantiomer to the corresponding imine, which can then be non-selectively reduced back to the racemate, allowing for a dynamic kinetic resolution.

By combining the enzymatic oxidation with a chemical reducing agent like ammonia-borane in a one-pot process, deracemization of racemic carboxyl-substituted tetrahydroisoquinolines can be achieved with high conversions (up to >98%) and excellent enantiomeric excess (>99% ee) for the remaining (S)-enantiomer. researchgate.net Preparative-scale deracemization of racemic 1,2,3,4-tetrahydrothis compound using this method has yielded the (S)-enantiomer with good isolated yields (82%) and over 99% ee. researchgate.net

To overcome the need for a large excess of a chemical reducing agent in chemoenzymatic deracemization, a fully biocatalytic redox cascade has been developed. rsc.org This system employs a concurrent biocatalytic oxidation and reduction in a single pot.

This approach combines the aforementioned D-amino acid oxidase from Fusarium solani (FsDAAO) with a Δ¹-piperidine-2-carboxylate/Δ¹-pyrrolidine-2-carboxylate reductase from Pseudomonas putida KT2440 (PpDpkA). rsc.org The FsDAAO selectively oxidizes the (R)-enantiomer of the tetrahydrothis compound to the corresponding 3,4-dihydrothis compound. rsc.org Subsequently, the PpDpkA reductase asymmetrically reduces this imine intermediate to the desired (S)-enantiomer. rsc.org

This one-pot biocatalytic cascade enables the deracemization of a range of racemic 1-carboxyl substituted tetrahydroisoquinolines, producing the (S)-enantiomers with greater than 99% conversion and greater than 99% enantiomeric excess. rsc.org A preparative-scale biotransformation of racemic 1,2,3,4-tetrahydrothis compound using this method resulted in an 89% isolated yield of the (S)-enantiomer with >99% ee. rsc.org

Table 2: Comparison of Deracemization Methods for Tetrahydrothis compound

MethodKey ComponentsAdvantagesDisadvantages
Chemoenzymatic DeracemizationD-Amino Acid Oxidase (FsDAAO), Chemical Reductant (e.g., ammonia-borane)High enantioselectivity (>99% ee)Requires large excess of chemical reductant
Biocatalytic Redox CascadeD-Amino Acid Oxidase (FsDAAO), Imine Reductase (PpDpkA), Cofactor regeneration systemFully biocatalytic, avoids stoichiometric chemical reductants, high conversion and eeRequires two enzymes and cofactor regeneration

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis

Solid-Phase Synthetic Strategies

Solid-phase synthesis offers a powerful platform for the generation of libraries of this compound derivatives for high-throughput screening. nih.gov This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the resin at the end of the synthesis.

One approach involves the use of BOC-protected tetrahydroisoquinoline carboxylic acids, which are attached as ester derivatives to a nucleophile-sensitive resin, such as the Marshall linker. nih.gov The BOC protecting group can be removed under acidic conditions, and the resulting resin-bound amine can be acylated with a variety of carboxylic acids to introduce diversity. nih.gov Finally, the desired tetrahydroisoquinoline carboxamides are liberated from the solid support by treatment with amines. nih.gov

The Pictet-Spengler reaction, a fundamental transformation for the synthesis of tetrahydroisoquinolines, can also be adapted for solid-phase synthesis. nih.govacs.org For example, key heterocyclic intermediates can be prepared via the Pictet-Spengler reaction and then converted to BOC-protected carboxylic acid scaffolds suitable for attachment to the resin. nih.gov Solid-phase synthesis has also been utilized to create pyrroloisoquinolines through an intramolecular N-acyliminium Pictet-Spengler reaction on a solid-supported peptide backbone. acs.org

Utilization of BOC-Protected Tetrahydroisoquinoline Carboxylic Acids

The synthesis of 1-substituted tetrahydroisoquinoline derivatives can be achieved through solid-phase synthesis employing BOC-protected tetrahydroisoquinoline carboxylic acids. nih.gov This method begins with the Pictet-Spengler reaction to form the core tetrahydroisoquinoline structure. nih.govwikipedia.org For instance, the reaction between an appropriate β-arylethylamine like dopamine (B1211576) or 3-hydroxyphenethylamine and an aldehyde such as ethyl glyoxylate (B1226380) or methyl 4-formylbenzoate (B8722198) yields the initial heterocyclic intermediates. nih.gov

Following the formation of the amino esters, the amine group is protected with a di-tert-butyl dicarbonate (B1257347) (BOC) group. nih.gov Subsequent alkylation of any phenolic hydroxyl groups and hydrolysis of the ester furnish the BOC-protected tetrahydroisoquinoline carboxylic acid scaffolds. nih.gov These scaffolds are then attached to a solid support, such as a (4-hydroxyphenyl)sulfide resin (Marshall linker). nih.gov The BOC protecting group is removed under acidic conditions, and the resulting amine on the solid support is acylated with various carboxylic acids to introduce diversity. nih.gov Finally, the desired tetrahydroisoquinoline carboxamides are cleaved from the resin. nih.gov

A specific example involves the synthesis of (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid. This process starts with the reaction of o-bromophenylethylamine with benzyl (B1604629) chloroformate to yield benzyl o-bromophenylethylamine formate. patsnap.com A subsequent cyclization with glyoxylic acid, followed by removal of the benzyl protection via palladium-carbon catalytic hydrogenation, and finally, resolution and BOC protection, yields the target compound. patsnap.com

Pictet–Spengler Reaction in Solid-Phase Approaches

The Pictet-Spengler reaction is a fundamental tool for synthesizing tetrahydroisoquinoline and β-carboline ring systems. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions. wikipedia.org This reaction has been effectively adapted for solid-phase combinatorial chemistry. wikipedia.orgmdpi.com

In the context of this compound synthesis, solid-phase methodologies often utilize the Pictet-Spengler reaction to generate the core scaffold. nih.govacs.org For example, solid-phase routes to pyrrolo[2,1-a]isoquinolin-3-ones employ an intramolecular N-acyliminium Pictet-Spengler reaction. acs.orgnih.gov In this approach, peptide aldehydes generated from N-Boc protected precursors undergo intramolecular condensation, and subsequent cyclization via the Pictet-Spengler reaction appends a second ring. acs.orgnih.gov The nature of the acidic medium and the substitution pattern on the aromatic ring are critical for the reaction's success. acs.orgnih.gov

Copper-Catalyzed Domino Reactions for Isoquinolone-4-Carboxylic Acids

A powerful method for synthesizing highly substituted isoquinolone-4-carboxylic acids involves a copper-catalyzed domino reaction that follows an ammonia-Ugi four-component reaction (Ugi-4CR). acs.orgnih.gov This approach provides access to these important bioactive scaffolds in a convergent and efficient manner. acs.orgnih.govacs.org

Ammonia-Ugi-4CR Cascade Reactions

The synthesis begins with an ammonia-Ugi four-component condensation. This reaction brings together ammonia (B1221849), a 2-halobenzoic acid, an aldehyde, and an isocyanide. acs.org The use of ammonia equivalents, such as 2-nitrobenzylamine, has also been explored in modified Ugi reactions to circumvent challenges associated with the direct use of ammonia. organic-chemistry.org The Ugi reaction can be performed in trifluoroethanol, and in some cases, the resulting product precipitates and can be used in the next step without further purification. acs.org

The Ugi product then undergoes a copper-catalyzed cascade reaction. acs.org This ligand-free system typically uses copper(I) iodide (CuI) as the catalyst and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane. acs.org The reaction demonstrates broad substrate scope and good functional group tolerance, allowing for the creation of a diverse library of isoquinolone-4-carboxylic acid derivatives in moderate to good yields. acs.orgnih.gov

Table 1: Selected Examples of Isoquinolone-4-Carboxylic Acid Derivatives Synthesized via Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. acs.org

EntryAldehydeIsocyanide2-Halobenzoic AcidProductYield (%)
7aParaformaldehydeBenzyl isocyanide2-Iodobenzoic acid2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid75
7cParaformaldehyde2,6-Dimethylphenyl isocyanide2-Iodobenzoic acid2-(2,6-Dimethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid68
7hCyclopentanecarbaldehydeBenzyl isocyanide2-Iodobenzoic acid2-Benzyl-3-cyclopentyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid79
7nParaformaldehydeBenzyl isocyanide5-Bromo-2-iodobenzoic acid6-Bromo-2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid83

Ortho-Directed Ullmann-Type C–C Coupling Reactions

The mechanism of the copper-catalyzed cascade reaction is proposed to involve an ortho-directed Ullmann-type C–C coupling. acs.org The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl system. wikipedia.orgorganic-chemistry.org In this domino reaction, the copper(I) catalyst facilitates an intramolecular C-C bond formation, creating a key intermediate. acs.org This is followed by intramolecular condensation and subsequent rearrangement to yield the final isoquinolone-4-carboxylic acid product. acs.org The Ullmann-type coupling is a crucial step in the formation of the isoquinolone core. acs.orgacs.org

Synthesis of Angularly Substitutedacs.orgnih.govThiazino[3,4-a]isoquinoline Carboxylic Acids

A novel one-step method has been developed for the synthesis of previously unknown angularly-aryl substituted racemic acs.orgacs.orgthiazino[3,4-a]isoquinoline derivatives. researchgate.net This reaction provides a direct route to these complex heterocyclic systems.

Cyclic Imine-Cyclic Anhydride (B1165640) Reaction

This synthetic strategy involves the reaction between 1-aryl-3,4-dihydroisoquinolines (cyclic imines) and monocyclic anhydrides, specifically phenyl-substituted thiodiacetic anhydride. researchgate.netmdpi.com The reaction is typically carried out in a solvent like xylene at elevated temperatures. mdpi.com For example, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with phenyl-substituted thiodiacetic anhydride proceeds in excellent yield to furnish 9,10-dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro- acs.orgacs.orgthiazino[3,4-a]this compound as a single diastereomer. researchgate.netmdpi.com

Interestingly, it has been observed that electron-withdrawing substituents in the para-position of the aryl group on the starting 3,4-dihydroisoquinoline (B110456) lead to higher yields and shorter reaction times. researchgate.net This is contrary to previous findings for similar reactions. researchgate.net This methodology provides access to a new class of sulfur-containing isoquinoline derivatives with potential biological activity. researchgate.netmdpi.com

Hammick Reaction for Decarboxylating α-Carboxylic Acids of Isoquinoline

The Hammick reaction, named after Dalziel Hammick, is a notable synthetic method for the thermal decarboxylation of α-carboxylic acids of nitrogen-containing heterocyclic compounds, such as this compound. wikipedia.orgthieme-connect.de The reaction is conducted in the presence of a carbonyl compound, leading to the formation of the corresponding carbinols. wikipedia.orgwikiwand.com The scope of this reaction is generally limited to substrates where the carboxylic acid group is positioned alpha to the ring's nitrogen atom, making this compound and its derivatives ideal candidates. wikipedia.orgwikiwand.com

The reaction mechanism commences with the thermal decarboxylation of this compound. wikipedia.orgthieme-connect.de Upon heating, the acid loses carbon dioxide to generate a highly reactive Hammick intermediate. wikipedia.org This intermediate, considered to be an ylide or zwitterion, is a potent nucleophile. thieme-connect.de In the presence of an electrophilic carbonyl compound, such as an aldehyde or ketone, this intermediate undergoes a rapid nucleophilic attack on the carbonyl carbon. wikipedia.org A subsequent intramolecular proton transfer then yields the final stable product, an isoquinolyl-carbinol. wikipedia.orgwikiwand.com

N CO2H Heat

CO2 N

H

R R' O N R R' O

H + N R R' OH

This compound first undergoes thermal decarboxylation to form a zwitterionic intermediate. This intermediate then attacks a carbonyl compound (an aldehyde or ketone), and a subsequent proton transfer results in the final carbinol product.

Detailed research has demonstrated the practical application of this methodology. For instance, the reaction between this compound and benzaldehyde results in the formation of 1-[hydroxy(phenyl)methyl]isoquinoline in a moderate yield. thieme-connect.de

Table 1: Documented Example of the Hammick Reaction with this compound

Isoquinoline Substrate Carbonyl Reactant Product Yield (%) Reference

The efficiency of the Hammick reaction can be influenced by the choice of solvent, with studies showing that using p-cymene (B1678584) can lead to increased yields. wikipedia.orgwikiwand.com

Table 2: General Scope of Carbonyl Reactants in the Hammick Reaction

Carbonyl Type General Structure Potential Product Type
Aromatic Aldehyde Ar-CHO Aryl(isoquinolin-1-yl)methanol
Aliphatic Aldehyde R-CHO Alkyl(isoquinolin-1-yl)methanol
Aromatic Ketone Ar-CO-Ar' Diaryl(isoquinolin-1-yl)methanol
Aliphatic Ketone R-CO-R' Dialkyl(isoquinolin-1-yl)methanol

Derivatization Strategies and Functionalization of Isoquinoline 1 Carboxylic Acid

Selective Functionalization via Protecting Groups

In the multi-step synthesis of complex molecules, it is often necessary to protect certain functional groups from undesired reactions. This is achieved through the use of protecting groups, which are temporary modifications that can be selectively introduced and removed.

Role of the Boc Protecting Group and Carboxylic Acid Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the isoquinoline (B145761) ring system. chemimpex.com The introduction of the Boc group forms a carbamate, which stabilizes the amine and prevents it from participating in subsequent reactions. This protection is crucial when performing reactions that would otherwise affect the nitrogen, such as those involving strong bases or nucleophiles. The Boc group is valued for its stability under various conditions and its selective removal under acidic conditions, which regenerates the free amine for further functionalization. lookchem.com

The carboxylic acid group at the 1-position of the isoquinoline ring is a key functional handle for derivatization. vulcanchem.com It provides a reactive site for a variety of transformations, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Reduction: Conversion to a primary alcohol.

Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

The presence of both the Boc protecting group and the carboxylic acid functionality allows for a high degree of control over the synthetic pathway, enabling the selective modification of different parts of the molecule. lookchem.com

Enhancement of Reactivity through Hydroxyl and Carboxylic Acid Functional Groups

The reactivity of the isoquinoline-1-carboxylic acid scaffold can be significantly influenced by the presence of other functional groups, such as hydroxyl and the carboxylic acid group itself. The carboxylic acid group, being an electron-withdrawing group, can deactivate the aromatic ring towards electrophilic substitution. Conversely, it can activate the C-1 position for nucleophilic attack.

The introduction of a hydroxyl group can enhance the reactivity of the molecule, although its effect is position-dependent. A hydroxyl group on the aromatic ring can increase the electron density of the ring, making it more susceptible to electrophilic attack.

Derivatization for Advanced Analytical Techniques

For certain analytical techniques, such as gas chromatography (GC), it is often necessary to derivatize the analyte to improve its volatility and thermal stability. numberanalytics.comwikipedia.orgweber.hu Silylation is a common derivatization technique used for this purpose. weber.hu

Silylation Methods for Carboxylic Acids

Silylation involves the replacement of an active hydrogen atom in a functional group, such as the hydroxyl of a carboxylic acid, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. wikipedia.orgweber.huobrnutafaza.hr This process converts the polar carboxylic acid into a less polar and more volatile silyl ester. restek.com

Reagents

Several reagents are commonly used for the silylation of carboxylic acids. The choice of reagent depends on factors such as the reactivity of the carboxylic acid and the desired reaction conditions. numberanalytics.com

Silylating ReagentDescription
Trimethylchlorosilane (TMCS) TMCS is often used as a catalyst in conjunction with other silylating reagents to increase their reactivity. sigmaaldrich.comsigmaaldrich.com It is a relatively weak silylating agent on its own. sigmaaldrich.com
N-Trimethylsilylimidazole (TMSI) TMSI is a strong silylating reagent that reacts readily with hydroxyl and carboxyl groups. covachem.comsigmaaldrich.comthermofisher.kr It is particularly useful for the derivatization of compounds that are sensitive to acidic conditions, as the reaction does not produce acidic byproducts. covachem.com
N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) BSTFA is a powerful and versatile silylating reagent that is widely used for the derivatization of a broad range of compounds, including carboxylic acids, alcohols, phenols, and amines. srlchemicals.comsrlchem.comsigmaaldrich.com It is often used with a catalyst like TMCS to enhance its reactivity, especially for hindered functional groups. faustlabscience.de
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) MTBSTFA is a highly reactive silylating reagent that introduces a t-butyldimethylsilyl (TBDMS) group. alkalisci.comsigmaaldrich.comlookchem.com TBDMS ethers are significantly more stable to hydrolysis than the corresponding TMS ethers, making them advantageous for applications requiring greater stability. lookchem.comfishersci.ca

Alkylation and Acylation Reactions

Alkylation and acylation are two other important derivatization strategies for this compound.

Alkylation: This involves the introduction of an alkyl group. For instance, the C-4 position of the isoquinoline ring can be alkylated using vinyl ketones in the presence of benzoic acid. nih.gov Phthalide-3-carboxylic acid has been used to alkylate the C-1 position of isoquinoline. publish.csiro.aupublish.csiro.au

Acylation: This involves the introduction of an acyl group. The carboxylic acid functionality can be converted to an acyl chloride, which is a highly reactive intermediate for acylation reactions. Acylation can also occur at the nitrogen atom, as seen in the Ugi reaction to form 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. benthamdirect.com Furthermore, intramolecular O to N acyl migration has been observed in derivatives of this compound. amanote.com Acylation reagents such as trifluoroacetic acid anhydride (B1165640) (TFAA) react with hydroxyl groups to form fluoroacyl esters. weber.hu

Chiral Derivatization Reagents for Optical Resolution

The separation of enantiomers, a process known as optical resolution, is a critical step in the synthesis and analysis of chiral compounds. A common strategy involves derivatizing the enantiomeric mixture with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent. This reaction produces a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govacs.org

Chiral ferrocene (B1249389) derivatives are valuable reagents in asymmetric synthesis and resolution. acs.orgrug.nl Specifically, chiral amines such as 1-ferrocenylethylamine and 1-ferrocenylpropylamine have been developed as effective chiral derivatization reagents for the optical resolution of carboxylic acids. researchgate.net These reagents are prized for their unique electrochemical properties, which allow for highly sensitive detection when coupled with HPLC.

The resolution process involves the condensation of the racemic carboxylic acid, such as this compound, with an enantiomerically pure ferrocene amine. This reaction is typically facilitated by a coupling agent, like a water-soluble carbodiimide, often in the presence of an additive such as 1-hydroxybenzotriazole, to form a pair of diastereomeric amides.

These resulting diastereomeric amides can then be separated by reversed-phase HPLC. The ferrocene moiety in the derivatives acts as an excellent electrophore, making them electrochemically active. This allows for their sensitive and selective detection using an electrochemical detector (ECD), with reported detection limits in the picomole range. While direct studies on this compound are not specified, the methodology is presented as a general and effective approach for the resolution of α-arylpropionic acids and other carboxylic acids. researchgate.net

Table 1: Reagents and Conditions for Chiral Derivatization of Carboxylic Acids with Ferrocene Amines

ParameterDetails
Chiral Reagents 1-ferrocenylethylamine, 1-ferrocenylpropylamine
Target Analyte Carboxylic Acids (e.g., this compound)
Reaction Type Condensation to form diastereomeric amides
Coupling Agents Water-soluble carbodiimide, 1-hydroxybenzotriazole
Separation Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Detection Method Electrochemical Detection (ECD)

Derivatization for Enhanced Detection in Mass Spectrometry

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), the ionization efficiency of an analyte is a critical factor determining the sensitivity of the analysis. Carboxylic acids can exhibit poor ionization efficiency and instability, which hampers their sensitive quantification. mdpi.comnih.gov Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its physicochemical properties for MS analysis. mdpi.comresearchgate.net

Use of 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) for Carboxylic Acid Quantification

A modern and highly effective derivatizing agent for the quantification of carboxylic acids by LC-MS is 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ). mdpi.commdpi.com This reagent is designed to react specifically with the carboxyl group, attaching a tag that significantly enhances detection sensitivity. The DMAQ tag contains a tertiary amine group, which is readily protonated, making the derivative easily ionizable in positive electrospray ionization mode (ESI+). nih.govresearchgate.net This charge-reversal strategy leads to a substantial increase in signal intensity compared to the analysis of the underivatized acid in negative mode. researchgate.net

The derivatization reaction is a carbodiimide-mediated coupling. The carboxylic acid group of a molecule like this compound is first activated by a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The nucleophilic hydrazide moiety of DMAQ then attacks the activated carboxyl group to form a stable amide bond. nih.gov

Research has focused on optimizing the conditions for this derivatization to achieve maximum efficiency. nih.gov Key parameters that have been optimized include the type and concentration of coupling agents and additives, reagent concentration, reaction temperature, and time. Furthermore, isotopically labeled versions of the reagent (e.g., DMAQ-¹³C/¹⁵N) can be used to generate internal standards for highly accurate and precise quantification, effectively diminishing matrix effects in complex biological samples. mdpi.comnih.govmdpi.com The method has been successfully applied to the sensitive analysis of various fatty acids and is presented as a robust strategy for any analyte containing a carboxyl group. nih.gov

Table 2: Optimized Conditions for DMAQ Derivatization of Carboxylic Acids

ParameterOptimized Condition
Derivatization Reagent 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ)
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Additive 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)
Reaction Temperature 20 °C
Reaction Time 15 - 30 minutes
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS)
Ionization Mode Positive Electrospray Ionization (ESI+)

Compound Index

Elucidation of Reaction Mechanisms Involving Isoquinoline 1 Carboxylic Acid

Isoquinoline-1-carboxylic acid serves as a pivotal substrate and auxiliary in a variety of organic transformations. Its unique electronic and structural properties govern the pathways of several key reaction mechanisms, including decarboxylation, cascade reactions, and stereoselective glycosylations. This article elucidates the mechanistic details of these transformations.

Applications of Isoquinoline 1 Carboxylic Acid As a Synthetic Building Block

Synthesis of Complex Organic Molecules

The structure of isoquinoline-1-carboxylic acid is well-suited for the synthesis of intricate organic molecules. netascientific.com Its carboxylic acid functional group allows for various modifications, such as esterification, amidation, and coupling reactions, which are fundamental steps in building complex molecular architectures. smolecule.com Chemists utilize this compound as a starting material to create diverse and elaborate structures, facilitating advancements in drug discovery and materials science. netascientific.comchemimpex.com The stability and reactivity of the isoquinoline (B145761) nucleus, combined with the versatility of the carboxylic acid group, enable chemists to design and execute efficient synthetic pathways to novel compounds. netascientific.com For instance, derivatives such as 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid are employed as intermediates in the preparation of complex organic structures, highlighting the utility of the core scaffold in creating diverse molecular frameworks with potential applications in drug discovery. chemimpex.com

Precursor in the Development of Diverse Isoquinoline Derivatives

This compound is a key precursor in the synthesis of a wide range of isoquinoline derivatives. netascientific.com The isoquinoline scaffold itself is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in many biologically active compounds. mdpi.com By modifying the carboxylic acid group and the isoquinoline ring, chemists can generate extensive libraries of derivatives. vulcanchem.com

For example, the carboxylic acid can be converted into amides by reacting with various substituted anilines. nih.gov A study demonstrated the synthesis of a series of isoquinoline-1-carboxamide (B73039) derivatives by treating this compound with different anilines in the presence of a coupling agent. nih.gov This straightforward amidation reaction allows for the introduction of diverse substituents, leading to new compounds with potentially unique biological properties. nih.gov Furthermore, the isoquinoline ring can undergo reactions like bromination and subsequent nucleophilic substitutions to introduce further functionalization. evitachem.com This adaptability makes this compound a foundational molecule for developing novel isoquinoline-based compounds. netascientific.comresearchgate.net

Intermediate for Pharmaceutical Research and Development

In the pharmaceutical industry, this compound and its derivatives are crucial intermediates for the synthesis of bioactive molecules and pharmaceutical compounds. chemimpex.comlookchem.com The isoquinoline core is present in numerous natural products with known therapeutic potential, such as morphine and papaverine (B1678415), which drives the exploration of synthetic isoquinoline derivatives for new drug candidates. atamanchemicals.com The compound's structure serves as a valuable starting point for developing new drugs with potential therapeutic benefits. lookchem.com Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. netascientific.comchemimpex.com

The ability to functionalize both the carboxylic acid group and the heterocyclic ring system allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. This strategic modification is a key aspect of rational drug design, aiming to enhance efficacy and specificity for biological targets. netascientific.commdpi.com

A significant area of application for this compound derivatives is in the research and development of treatments for neurological disorders. netascientific.comchemimpex.comchemimpex.comchemimpex.com The tetrahydroisoquinoline (THIQ) scaffold, readily accessible from isoquinoline precursors, is of particular interest in this field. mdpi.com Certain THIQ derivatives have been identified in the human brain and are studied for their potential connection to neurological conditions like Parkinson's disease. vulcanchem.com

Synthetic derivatives of this compound, such as 2-Boc-6-Chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid and 2-Z-6-Chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, serve as key intermediates in synthesizing pharmaceuticals targeting neurological conditions. chemimpex.comchemimpex.com These scaffolds provide a foundation for building molecules that can interact with specific receptors and enzymes in the central nervous system. Research has focused on creating libraries of these compounds to investigate their neuroprotective effects and potential as therapeutic agents for a variety of neurological diseases.

Below is a table of selected this compound derivatives and their applications in neurological disorder research.

Derivative NameApplication in Neurological Disorder Research
2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acidIntermediate in the synthesis of pharmaceuticals targeting neurological conditions. chemimpex.com
2-Z-6-Chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acidCrucial intermediate for synthesizing pharmaceuticals targeting neurological disorders. chemimpex.com
2-Boc-6-Chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acidKey intermediate in the development of drugs targeting neurological disorders. chemimpex.com
7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochlorideProvides a scaffold for developing novel bioactive compounds for structure-activity relationship studies in drug discovery programs, with relevance to conditions like Parkinsonism. vulcanchem.com

Building Block for Agrochemicals

Beyond pharmaceuticals, this compound is a valuable building block for the development of agrochemicals. netascientific.comhaihangchem.com Its derivatives are utilized in the formulation of pesticides, herbicides, and insecticides. chemimpex.comhaihangchem.commetoree.com The isoquinoline moiety can act as a toxophore, providing the basic chemical structure responsible for the biological activity of the pesticide. metoree.com For instance, the tertiary amine within the isoquinoline structure can inhibit cholinesterase in insects, an important mechanism for insecticides. metoree.com

The synthetic versatility of this compound allows for the creation of new agrochemical candidates with improved efficacy and potentially better environmental profiles. evitachem.comchemimpex.com Researchers can synthesize and screen libraries of isoquinoline derivatives to identify compounds with potent and selective activity against specific pests or weeds. netascientific.comevitachem.com

Generation of Bioactive Molecules

This compound is a cornerstone for the generation of a wide spectrum of bioactive molecules. lookchem.combenthamdirect.comresearchgate.net The term "bioactive" encompasses a broad range of effects, and the isoquinoline scaffold has proven to be a versatile platform for discovering compounds with diverse biological activities. netascientific.commdpi.com

Research has shown that derivatives of this compound exhibit promising anti-inflammatory, antimicrobial, and anticancer properties. netascientific.comchemimpex.comnih.gov For example, a series of isoquinoline-1-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory effects in microglial cells. nih.gov One derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide, was found to potently inhibit the production of pro-inflammatory mediators. nih.gov This highlights how modifications to the core structure of this compound can lead to the discovery of potent bioactive agents. nih.gov The development of such compounds is a continuous effort in medicinal chemistry, with the ultimate goal of finding new therapeutic agents. mdpi.com

The following table summarizes the anti-inflammatory activity of several synthesized isoquinoline-1-carboxamide derivatives. nih.gov

Compound IDSubstituent on Phenyl RingInhibition of Nitric Oxide (NO) Production
HSR11012-hydroxyPotent Inhibition
HSR11023-hydroxyModerate Inhibition
HSR11034-hydroxyWeak Inhibition
HSR11053-methoxyModerate Inhibition
HSR11064-methoxyWeak Inhibition

Model Compound for Studying Reaction Mechanisms and Synthetic Methodologies

In addition to its direct application in synthesis, this compound and its derivatives serve as model compounds for studying reaction mechanisms and developing novel synthetic methodologies. evitachem.comlookchem.com The defined and relatively rigid structure of the isoquinoline ring system provides a clear framework for analyzing the outcomes of chemical reactions. lookchem.com Researchers use these compounds to explore the intricacies of reactions like nucleophilic substitution, cross-coupling reactions, and cyclizations. evitachem.comresearchgate.netresearchgate.net

By studying how this compound behaves under various reaction conditions, chemists can gain insights into the fundamental principles of organic reactivity. lookchem.com This knowledge is crucial for advancing the field of synthetic chemistry, leading to the development of more efficient, selective, and sustainable methods for creating complex molecules. researchgate.net For example, the study of palladium-catalyzed reactions using isoquinoline derivatives helps to refine these powerful C-C bond-forming methodologies. researchgate.net

Role in the Creation of Novel Materials and Compounds

This compound is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of novel materials and complex molecules. netascientific.com Its rigid structure, combined with the reactive carboxylic acid group and the nitrogen atom in the isoquinoline core, allows it to function as a highly adaptable ligand and synthetic intermediate. This has led to its use in the development of advanced functional materials with applications spanning from gas separation to optoelectronics. netascientific.coma2bchem.com

Metal-Organic Frameworks (MOFs)

One of the most significant applications of this compound and its derivatives is as an organic linker in the construction of Metal-Organic Frameworks (MOFs). d-nb.info MOFs are a class of porous crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. d-nb.info The specific geometry and functionality of the isoquinoline-based linker are crucial in dictating the resulting MOF's topology, pore size, and chemical properties.

Researchers have synthesized thermally stable, microporous MOFs using quinoline-carboxylic acid derivatives to address challenges in industrial gas separation. For instance, a nickel-based MOF, Ni-Qc-5, was synthesized using quinoline-5-carboxylic acid for the selective separation of methane (B114726) (CH₄) from nitrogen (N₂), a process relevant to coal mine methane recovery. researchgate.net This material demonstrated significantly higher adsorption of CH₄ compared to N₂, showcasing its potential for efficient gas purification. researchgate.net Similarly, other studies have explored MOFs for the selective adsorption of carbon dioxide (CO₂) over other gases like ethylene (B1197577) (C₂H₄). researchgate.net

The versatility of carboxylic acid-based linkers, including those derived from isoquinoline, allows for the creation of isoreticular structures where the fundamental network topology is maintained while the linker length and functionality are varied. nih.gov This tunability is key to designing MOFs with tailored properties for specific applications.

MOF Name/TypeLigand/Building BlockMetal IonApplicationResearch FindingCitation
Ni-Qc-5 Quinoline-5-carboxylic acidNickel (Ni)Methane (CH₄) / Nitrogen (N₂) SeparationHighest CH₄ uptake of 1.3 mmol/g compared to 0.28 mmol/g for N₂ at 1 bar and 298 K. researchgate.net
Qc-5-Cu Quinoline-5-carboxylic acidCopper (Cu)Carbon Dioxide (CO₂) / Ethylene (C₂H₄) SeparationAdsorption capacities at 298 K and 1 bar were 2.48 mmol/g for CO₂ and 0.74 mmol/g for C₂H₄. researchgate.net
IRMOF-77 N-heterocyclic carbene precursor link with pyridine (B92270) coligandZinc (Zn)Immobilization of Organometallic ComplexesSuccessfully incorporated an NHC-PdI₂(py) moiety into a stable, porous framework. berkeley.edu
Amino-functionalized MOFs 2-aminobenzene-1,4-dicarboxylic acidZinc (Zn)Enzyme EncapsulationRapid, biomimetic crystallization occurs in the presence of zinc(II), enabling protein encapsulation. nih.gov

Luminescent Materials and Sensors

Derivatives of this compound are instrumental in the development of advanced luminescent materials. These materials are designed to absorb light at one wavelength and emit it at a longer wavelength, a property valuable in solar energy and chemical sensing.

Parameterc-Si Solar Cell (Control)c-Si Solar Cell with LDSLImprovementCitation
Short-circuit current density (Jsc) 28.82 mA cm⁻²34.69 mA cm⁻²+20.4% rsc.org
Open-circuit voltage (Voc) 630.6 mV635.7 mV+0.8% rsc.org
Power conversion efficiency (PCE) 14.10%16.62%+17.9% rsc.org

Furthermore, derivatives such as this compound hydrazide have been developed as fluorescent probes for the selective detection of metal ions in aqueous solutions. biosynth.com These probes exhibit changes in their fluorescence upon binding to specific ions like ferric (Fe³⁺) or copper (Cu²⁺), enabling their use as sensors for environmental monitoring or in biological studies. biosynth.comrsc.org

Coordination Polymers and Complexes

The nitrogen atom and the carboxylate group of this compound make it an excellent N,O-bidentate ligand for coordinating with a variety of metal ions. This has been exploited to synthesize a range of coordination polymers with diverse structural motifs and properties. a2bchem.comsemanticscholar.org Researchers have reported the synthesis of complexes with cobalt(II), nickel(II), zinc(II), and copper(II), where the isoquinoline-1-carboxylate ligand dictates the final geometry and dimensionality of the resulting material. a2bchem.com These materials are of interest in fields such as catalysis and materials science due to their well-defined structures and potential for tunable electronic and magnetic properties. a2bchem.comsemanticscholar.org

Molecular Mechanisms of Biological Activity of Isoquinoline 1 Carboxylic Acid Derivatives

General Overview of Isoquinoline (B145761) Derivatives' Biological Activities

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological effects. semanticscholar.orgmdpi.com These compounds are integral to numerous alkaloids and synthetic molecules that have been investigated for their medicinal properties. mdpi.commdpi.com The pharmacological actions attributed to the isoquinoline nucleus are diverse, encompassing anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, analgesic, and antimalarial activities. semanticscholar.orgresearchgate.netresearchgate.net

Furthermore, isoquinoline derivatives have been identified as enzyme inhibitors, targeting proteins such as topoisomerases and kinases, which are crucial in various cellular processes. semanticscholar.orgarabjchem.org The versatility of the isoquinoline scaffold allows for structural modifications that can modulate its biological activity, leading to the development of potent and selective therapeutic agents. semanticscholar.orgmdpi.com Research has demonstrated that these compounds can influence cell signaling pathways, interfere with the replication of pathogens, and modulate the immune response, highlighting their importance in drug discovery. mdpi.commdpi.com

Mechanisms of Anticancer Activity

The anticancer properties of isoquinoline derivatives are well-documented, with their mechanism of action involving multiple cellular pathways that control cell growth, survival, and proliferation. researchgate.netresearchgate.net These compounds can trigger cancer cell death, halt the cell cycle, and prevent the spread of tumors. The specific anticancer mechanisms often depend on the substitution pattern on the isoquinoline core. semanticscholar.org

A key mechanism through which isoquinoline derivatives exert their anticancer effects is by inhibiting the proliferation of tumor cells. semanticscholar.orgnih.gov Studies have shown that certain synthetic isoquinoline derivatives can effectively suppress the growth of various cancer cell lines in a concentration-dependent manner.

For instance, two novel isoquinoline derivatives, designated B01002 and C26001, were found to inhibit the proliferation of SKOV3 human ovarian cancer cells with IC50 values of 7.65 µg/mL and 11.68 µg/mL, respectively. nih.gov In vivo studies using a xenograft mouse model confirmed these findings, showing that tumors treated with these compounds had a significantly lower percentage of Ki-67 positive cells, a marker for cell proliferation. nih.gov Another study highlighted that an isoquinoline derivative, compound 46 , derived from the natural product lycobetaine, demonstrated potent inhibitory activity against the LASCPC-01 neuroendocrine prostate cancer cell line with an IC50 value of 0.47 μM. mdpi.com The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest, preventing cancer cells from entering the mitosis phase. researchgate.net

Table 1: Antiproliferative Activity of Selected Isoquinoline-1-carboxylic Acid Derivatives

Compound Cancer Cell Line Key Findings Reference
B01002 SKOV3 (Ovarian Cancer) Inhibited cell proliferation with an IC50 of 7.65 µg/mL. nih.gov nih.gov
C26001 SKOV3 (Ovarian Cancer) Inhibited cell proliferation with an IC50 of 11.68 µg/mL. nih.gov nih.gov
Compound 46 LASCPC-01 (Neuroendocrine Prostate Cancer) Potent inhibitory activity with an IC50 of 0.47 μM. mdpi.com mdpi.com

| Compound A7 | HeLa (Cervical Cancer) | Blocked cell cycle arrest at the G2/M phase. researchgate.net | researchgate.net |

Inducing programmed cell death, or apoptosis, is a critical strategy in cancer therapy and a primary mechanism for many isoquinoline derivatives. researchgate.netnih.gov These compounds can trigger the apoptotic cascade in cancer cells through various signaling pathways.

One significant pathway involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs). nih.gov The isoquinoline derivatives B01002 and C26001 were shown to promote apoptosis in ovarian tumor cells by reducing the protein levels of XIAP, cIAP-1, and survivin, leading to the activation of caspase-3 and PARP. nih.gov Other research has demonstrated that isoquinoline derivatives can induce apoptosis across different cancer cell lines. For example, one study found that specific derivatives induced significant apoptosis in HeLa (cervical cancer), K-562 (leukemia), and MCF-7 (breast cancer) cells. nih.gov Another derivative, Compound A7 , was also found to induce apoptosis and cause depolarization of mitochondria in HeLa cells. researchgate.net This induction of apoptosis is a key contributor to the cytotoxic effects of these compounds against malignant cells. researchgate.netnih.gov

Table 2: Apoptosis Induction by Selected Isoquinoline Derivatives

Compound/Derivative Cancer Cell Line Mechanism of Apoptosis Induction Reference
B01002 SKOV3 (Ovarian Cancer) Downregulation of IAPs (XIAP, cIAP-1, survivin); activation of caspase-3 and PARP. nih.gov nih.gov
C26001 SKOV3 (Ovarian Cancer) Downregulation of IAPs (XIAP, cIAP-1, survivin); activation of caspase-3 and PARP. nih.gov nih.gov
2,3-dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i) HeLa (Cervical Cancer) Caused 22.8% apoptosis. nih.gov nih.gov

| Compound A7 | HeLa (Cervical Cancer) | Induced cell apoptosis and depolarized mitochondria. researchgate.net | researchgate.net |

Several isoquinoline derivatives exert their anticancer effects by directly interacting with DNA or inhibiting enzymes essential for DNA replication and repair, such as topoisomerases. nih.govnih.gov This interference disrupts the integrity of the cancer cell's genome, leading to cell death.

Research has shown that certain potent isoquinoline derivatives can intercalate with the DNA molecule during the S phase of the cell cycle, resulting in apoptosis. nih.gov A specific class of compounds, indeno[1,2-c]isoquinolin-5,11-diones, has been synthesized and shown to display strong interaction with DNA. nih.gov One derivative from this class, 6a , was identified as a potent inhibitor of human topoisomerase II, an enzyme that plays a crucial role in altering DNA topology during replication. nih.gov Inhibition of topoisomerase II leads to DNA strand breaks and ultimately cell death. The cytotoxicity of these derivatives was only partially reduced in cancer cell lines with mutated topoisomerase II, suggesting that they may have additional cellular targets. nih.gov This dual action of DNA binding and enzyme inhibition makes these compounds promising candidates for anticancer drug development.

Anti-inflammatory Mechanisms

Chronic inflammation is linked to the development and progression of various diseases, including cancer and neurodegenerative disorders. Isoquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. mdpi.comresearchgate.netmdpi.com

A crucial mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov These pathways are central to the production of pro-inflammatory mediators.

A study focusing on novel isoquinoline-1-carboxamide (B73039) derivatives identified N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) as a potent anti-inflammatory agent. mdpi.comnih.gov In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HSR1101 suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). mdpi.com

The mechanism for this suppression was traced to the inhibition of the MAPKs/NF-κB pathway. HSR1101 was found to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκB. mdpi.comnih.gov Furthermore, HSR1101 inhibited the LPS-induced phosphorylation of key MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.comnih.gov Since specific inhibitors of these MAPKs also suppressed NF-κB nuclear translocation, it suggests that MAPKs act as upstream regulators of NF-κB signaling in this context. mdpi.comnih.gov

Table 3: Anti-inflammatory Activity of HSR1101

Compound Cell Line Key Findings Reference

| HSR1101 | BV2 microglial cells | Suppressed LPS-induced production of IL-6, TNF-α, and NO. Inhibited nuclear translocation of NF-κB and phosphorylation of MAPKs (ERK1/2, JNK, p38). mdpi.comnih.gov | mdpi.comnih.gov |

Regulation of ERK, NFκB, and STAT3 Signaling

Derivatives of this compound have been identified as modulators of critical intracellular signaling pathways that are often dysregulated in inflammatory diseases and cancer. researchgate.net Specifically, their ability to interfere with the Extracellular signal-Regulated Kinase (ERK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways is a subject of significant research. researchgate.netresearchgate.net

The activation of microglia, the resident immune cells of the central nervous system, is a hallmark of neuroinflammation and is associated with neurodegenerative diseases. nih.gov In activated microglia, the production of pro-inflammatory mediators is heavily dependent on the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs), which include ERK. nih.govresearchgate.net The NF-κB signaling pathway is typically initiated by the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govresearchgate.net

Certain isoquinoline-1-carboxamide derivatives have demonstrated potent anti-inflammatory effects by directly targeting these pathways. For instance, the derivative N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was found to suppress the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-activated BV2 microglial cells. nih.gov Mechanistic studies revealed that HSR1101 exerts its effects by inhibiting the phosphorylation of IκBα, which in turn prevents the nuclear translocation of NF-κB. researchgate.net Furthermore, this compound also attenuated the phosphorylation of MAPKs, including ERK, indicating a multi-target effect on inflammatory signaling cascades. nih.govresearchgate.net

In the context of neurotoxicity, activated calcium/calmodulin-dependent protein kinase II (pCaMKII) can upregulate downstream ERK, NF-κB, and STAT3 signaling, leading to inflammation and neuronal cell death. researchgate.net Research has pointed to isoquinoline-1-carboxamide derivatives as potential therapeutic candidates for neurodegenerative disorders by inhibiting these specific transcription factors. researchgate.netresearchgate.net

Table 1: Effects of Isoquinoline-1-Carboxamide Derivatives on Signaling Pathways

Derivative Cell Line Inducer Target Pathway Observed Effect Reference
HSR1101 BV2 microglia LPS MAPKs/NF-κB Inhibition of ERK phosphorylation; Inhibition of IκBα phosphorylation and NF-κB nuclear translocation. nih.gov, researchgate.net
General Isoquinoline-1-carboxamides Not Specified Not Specified ERK, NF-κB, STAT3 Identified as potential inhibitors for treating neurodegenerative disorders. researchgate.net

Antioxidant Properties and Pathways

The antioxidant activities of this compound derivatives are multifaceted, involving direct radical scavenging and modulation of endogenous antioxidant systems.

The interaction between isoquinoline derivatives and thiol-containing molecules, such as glutathione, is crucial in the context of cellular redox balance. Thiol groups are essential for antioxidant enzymes that neutralize reactive oxygen species (ROS). nih.gov Interestingly, the interaction is not always one of direct scavenging by the isoquinoline compound itself.

Some derivatives, specifically isoquinoline-1,3,4-triones, have been shown to react with the thiol-containing reducing agent 1,4-dithiothreitol (DTT) or the biologically relevant dihydrolipoic acid to generate ROS. nih.gov This production of ROS, including free radicals, was confirmed through electron spin resonance measurements. nih.gov In this specific mechanistic context, the generated ROS were responsible for the irreversible inactivation of caspase-3, an enzyme involved in apoptosis. The process was dependent on both oxygen and the presence of the thiol-containing compound, suggesting a redox cycling mechanism. nih.gov This indicates a complex role where derivatives can modulate cellular processes through controlled ROS generation in the presence of thiols, rather than simply acting as conventional antioxidants.

Lipid peroxidation is a detrimental process of oxidative degradation of lipids, leading to cell membrane damage. Several this compound derivatives have demonstrated the ability to protect against this form of oxidative damage.

One such derivative, O-methylgefitinib (OMG), showed antioxidant properties by partially attenuating the formation of lipid peroxidation. researchgate.net Similarly, another derivative, NaE, was found to attenuate the buildup of lipopolysaccharide (LPS)-induced lipid peroxidation in BV2 microglial cells. researchgate.net The carcinogen 4-Nitroquinoline 1-oxide is known to induce lipid peroxidation, and it has been shown that antioxidant polyphenols can counteract this effect, highlighting the importance of attenuating lipid peroxidation in preventing cellular damage. nih.gov

The transcription factor NF-E2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of numerous protective genes, including Heme Oxygenase-1 (HO-1). nih.govgoogle.com HO-1 is a potent antioxidant enzyme that provides cytoprotection against oxidative stress. nih.gov The activation of the Nrf2/HO-1 pathway is a key mechanism for cellular defense.

The isoquinoline carboxamide derivative O-methylgefitinib (OMG) has been shown to alleviate oxidative toxicity by upregulating both Nrf2 and HO-1. researchgate.net The critical role of this pathway in the protective effects of OMG was demonstrated when a selective HO-1 inhibitor or the knockdown of Nrf2 using siRNA abolished the compound's beneficial effects. researchgate.net This confirms that the activation of Nrf2/HO-1 signaling is directly responsible for the observed antioxidant and neuroprotective activities of this derivative. researchgate.net

Table 2: Antioxidant Mechanisms of this compound Derivatives

Derivative Mechanism Model System Key Findings Reference
Isoquinoline-1,3,4-triones ROS generation with thiols In vitro (with DTT) Reacted with DTT to generate ROS, leading to caspase-3 inactivation. nih.gov
O-methylgefitinib (OMG) Attenuation of lipid peroxidation In vitro Partially attenuated the formation of lipid peroxidation. researchgate.net
NaE Attenuation of lipid peroxidation BV2 microglial cells Attenuated LPS-induced lipid peroxidation. researchgate.net
O-methylgefitinib (OMG) Upregulation of Nrf2/HO-1 PC12 cells Upregulated Nrf2 and HO-1, providing protection against neurotoxin-induced oxidative toxicity. researchgate.net

Antimicrobial Activity Mechanisms

Isoquinoline alkaloids and their synthetic derivatives are recognized for their broad-spectrum antimicrobial activities against various pathogenic bacteria and fungi. researchgate.netresearchgate.net The mechanisms underlying these activities are diverse and target fundamental microbial processes.

One proposed mechanism involves the disruption of the microbial cell membrane. A study on a novel isoquinoline-3-carboxylic acid derivative, SF2, which contains an acylhydrazone disulfone moiety, provided a clear example of this action. Preliminary mechanistic investigations indicated that compound SF2 could increase the permeability of the bacterial membrane. nih.gov This disruption of membrane integrity was accompanied by a reduction in exopolysaccharide content and the inhibition of both bacterial motility and biofilm formation, all of which are crucial for bacterial survival and virulence. nih.gov

Another significant mechanism of action, particularly for quinolone-class compounds, is the inhibition of DNA gyrase. scielo.org.mx This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. Its inhibition effectively halts bacterial proliferation. scielo.org.mx Some isoquinoline derivatives are thought to act via this mechanism, leading to their antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netscielo.org.mx

Table 3: Antimicrobial Activity of Isoquinoline Carboxylic Acid Derivatives

Derivative Target Organism(s) Mechanism of Action Reference
SF2 (Isoquinoline-3-carboxylic acid derivative) Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, Acidovorax citrulli Increased membrane permeability, reduced exopolysaccharide content, inhibited bacterial motility and biofilm formation. nih.gov
General Isoquinoline Alkaloids Bacillus cereus, Staphylococcus aureus, Salmonella typhi, Escherichia coli Inhibition of DNA gyrase; Disruption of cell membrane and essential metabolic processes. , researchgate.net
Spathullin A (a dihydropyrrolo[1,2-b]isoquinoline-3-carboxylic acid) Gram-positive and Gram-negative bacteria, including S. aureus Not fully elucidated, but showed broad activity. mdpi.com

Enzyme Inhibition Mechanisms

Derivatives of this compound have been developed as inhibitors for a wide array of enzymes, making them valuable tools in drug discovery for various diseases, including cancer and neurodegenerative disorders.

The inhibition of protein kinases is a prominent activity. Kinases like Mitogen-Activated Protein Kinase 14 (MAPK 14), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR) are often targeted. researchgate.netnih.gov For example, certain quinoline-3-carboxamide (B1254982) derivatives were potent inhibitors of the EGFR enzyme. nih.gov The mechanism for some kinase inhibitors has been shown to be ATP-competitive, meaning they bind to the enzyme's ATP-binding site, preventing the phosphorylation of downstream substrates. techscience.com

Another class of enzymes inhibited by these derivatives is proteases. Isoquinoline-1,3,4-trione derivatives were found to irreversibly inactivate caspase-3. nih.gov This inhibition was not through direct binding to the active site but occurred via a redox-dependent mechanism where the inhibitor reacted with thiols to generate ROS, which then chemically modified and inactivated the enzyme. nih.gov

Other notable examples of enzyme inhibition include:

Hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2): This enzyme is involved in cellular responses to hypoxia. researchgate.net

Cholinesterases (AChE and BChE) and α-glucosidase: Tetrahydro-isoquinoline derivatives have shown inhibitory activity against these enzymes, which are relevant targets for Alzheimer's disease and diabetes, respectively. researchgate.net

Carbonic Anhydrases (CAs): Anilinoquinazoline derivatives bearing a carboxylic acid moiety have been developed as inhibitors of tumor-associated CA isoforms IX and XII. nih.gov

Topoisomerases: Many quinolone-based compounds function as anticancer agents by targeting eukaryotic topoisomerase II, an enzyme critical for managing DNA topology during cell division. ualberta.ca

Table 4: Enzyme Inhibition by this compound Derivatives and Related Structures

Derivative Class Target Enzyme(s) Inhibition Mechanism Disease Relevance Reference
Isoquinoline carboxamides Mitogen-activated protein kinase 14 (MAPK 14) Not specified Inflammation researchgate.net
Isoquinoline carboxamides Hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2) Not specified Anemia, Ischemia researchgate.net
Isoquinoline-1,3,4-triones Caspase-3 Irreversible inactivation via ROS generation Apoptosis Regulation nih.gov
Tetrahydro-isoquinoline derivatives AChE, BChE, α-glucosidase Competitive/Mixed Alzheimer's, Diabetes researchgate.net
Quinoline-3-carboxamides Epidermal Growth Factor Receptor (EGFR) Not specified Cancer nih.gov
Anilinoquinazolines with carboxylic acid Carbonic Anhydrase IX, XII Not specified Cancer nih.gov
Quinolone derivatives Topoisomerase II DNA-enzyme complex stabilization Cancer ualberta.ca

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.netnih.gov Several derivatives of this compound have been investigated as potential DPP-IV inhibitors.

Recent research has highlighted the potential of aryl-substituted pyrido[2,1-a]isoquinolines as highly active DPP-IV inhibitors. researchgate.netresearchgate.net Building on this, sulfur-containing bioisosteric analogues, specifically researchgate.netnih.govthiazino[3,4-a]isoquinolines, have been synthesized and evaluated for their DPP-IV inhibitory activity. researchgate.netnih.gov These studies aim to understand the binding modes of these compounds within the active site of DPP-IV through in vitro assays and in silico molecular docking studies. nih.govscilit.com

A series of aryl-substituted researchgate.netnih.govthiazino[3,4-a]isoquinoline derivatives were synthesized and showed promising DPP-IV inhibitory activity in the sub-micromolar range. researchgate.net For instance, the compound 9,10-dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro- researchgate.netnih.govthiazino[3,4-a]this compound was synthesized from 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and phenyl-substituted thiodiacetic anhydride (B1165640). researchgate.net The inhibitory potential of these compounds is influenced by the nature and position of substituents on the aryl ring.

Molecular docking studies have been instrumental in elucidating the interactions between these isoquinoline derivatives and the DPP-IV active site. These studies reveal that the compounds often form hydrogen bonds and hydrophobic interactions with key residues, which are critical for potent inhibition. scilit.com The insights gained from these computational analyses are valuable for the rational design of new and more effective DPP-IV inhibitors based on the isoquinoline scaffold. scilit.com

Table 1: DPP-IV Inhibitory Activity of Selected Isoquinoline Derivatives

Compound ID Structure IC50 (µM) Key Interactions with DPP-IV Active Site
Carmegliptin Tricyclic benzo[a]quinolizidine derivative Potent inhibitor Not specified in provided context
Aryl-substituted pyrido[2,1-a]isoquinolines General structure Highly active Not specified in provided context
researchgate.netnih.govthiazino[3,4-a]isoquinoline derivatives Sulfur-containing bioisosteres Sub-micromolar range Hydrogen bonds and hydrophobic interactions
9,10-dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro- researchgate.netnih.govthiazino[3,4-a]this compound Specific derivative Not specified in provided context Not specified in provided context

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.netmdpi.com Inhibition of DNA gyrase is a well-established mechanism for antibacterial agents, such as quinolones. researchgate.netmdpi.com Several studies have explored isoquinoline derivatives as potential DNA gyrase inhibitors. researchgate.netnih.gov

Research has focused on (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones as potential DNA gyrase inhibitors. researchgate.net In silico molecular docking studies have been employed to understand the binding modes of these compounds within the active site of DNA gyrase A, aiming to elucidate a plausible mechanism of inhibition. researchgate.net These computational predictions are often supported by in vitro DNA gyrase inhibition assays. researchgate.net

The development of new antibacterial drugs targeting DNA gyrase is crucial, especially against resistant strains like Mycobacterium tuberculosis. researchgate.net Quinolines and isoquinolines are known to target DNA gyrase, and their derivatives have shown promise as anti-mycobacterial agents. researchgate.netmdpi.comnih.gov For example, arylated quinoline (B57606) carboxylic acids have been profiled for their activity against both replicating and non-replicating M. tuberculosis, with DNA gyrase inhibition identified as a key mechanism. mdpi.comnih.gov

Docking models of these compounds with M. tuberculosis DNA gyrase have shown a good correlation with in vitro results, providing a basis for the rational design of more potent inhibitors. mdpi.comnih.gov These models often highlight specific interactions, such as hydrogen bonding and pi-alkyl interactions, between the inhibitor and amino acid residues in the enzyme's binding pocket. mdpi.com

Table 2: DNA Gyrase Inhibitory Activity of Selected Isoquinoline and Quinoline Derivatives

Compound Class Target Organism Key Findings
(Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones General bacteria Investigated for DNA gyrase inhibition through in silico and in vitro assays. researchgate.net
Arylated quinoline carboxylic acids Mycobacterium tuberculosis Showed activity against replicating and non-replicating Mtb; DNA gyrase inhibition identified as a mechanism. mdpi.comnih.gov
Triazole-containing inhibitors Mycobacterium tuberculosis Potent in vitro inhibition of Mtb gyrase. nih.gov

Receptor Ligand Interactions

Beyond enzyme inhibition, this compound derivatives can exert their biological effects by acting as ligands for various receptors. The structural framework of isoquinoline is considered a 'privileged scaffold' in medicinal chemistry, capable of interacting with a wide array of biological targets. researchgate.net

One area of investigation involves the synthesis of isoquinoline-3-carboxamides as ligands for opioid receptors. nih.gov A series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analogues were synthesized and evaluated for their binding affinity and selectivity at the mu opioid receptor (MOR). nih.gov These studies revealed that a two-atom spacer and an aromatic side chain were optimal for MOR selectivity. nih.gov

Furthermore, isoquinoline-3-carboxamide (B1590844) derivatives have been identified as specific ligands for the peripheral benzodiazepine (B76468) receptor (PBR), which is located on the outer mitochondrial membrane. researchgate.netmdpi.com For instance, the PK11195 derivative is a known PBR ligand with anti-inflammatory properties. researchgate.netmdpi.com

The versatility of the isoquinoline core is further demonstrated by its presence in compounds targeting other receptors. For example, certain isoquinoline carboxamide derivatives act as inhibitors of mitogen-activated protein kinase 14 (MAPK 14) and potassium voltage-gated channels. researchgate.net The ability of these compounds to interact with diverse receptors underscores the importance of the isoquinoline scaffold in drug discovery.

Influence of Structural Modifications on Molecular Interactions with Biological Targets

In the context of DPP-IV inhibition, the introduction of an aryl substituent on the pyrido[2,1-a]isoquinoline scaffold was found to be crucial for high activity. researchgate.netresearchgate.net Further modifications, such as the bioisosteric replacement of a carbon atom with sulfur to form researchgate.netnih.govthiazino[3,4-a]isoquinolines, led to compounds with promising sub-micromolar inhibitory activity. researchgate.net Docking studies of these analogs revealed that their energy-minimized poses are situated near important selectivity regions for DPP-IV inhibition, where they form key hydrogen bonds and hydrophobic interactions. scilit.com

For DNA gyrase inhibitors based on the (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dione scaffold, the nature of the substituent on the benzylidene group plays a critical role in determining their inhibitory potential. researchgate.net Similarly, for arylated quinoline carboxylic acids targeting M. tuberculosis DNA gyrase, modifications with alkyl, aryl, alkoxy, halogen, and nitro groups on the quinoline ring led to the discovery of potent inhibitors. mdpi.comnih.gov

In the case of opioid receptor ligands, the length of the spacer between the isoquinoline moiety and the morphinan (B1239233) core, as well as substitutions on the isoquinoline ring, were found to be critical for MOR selectivity. nih.gov For instance, substitutions at the 1'- and/or 4'-position of the isoquinoline ring maintained or improved MOR selectivity over the kappa opioid receptor. nih.gov

The position of the carboxylic acid group on the tetrahydroisoquinoline scaffold also significantly influences biological activity. The distinct spatial arrangement created by carboxylation at the 4-position, as opposed to the more commonly studied 3-carboxylic acid variant, results in unique steric and electronic effects that dictate the molecule's interaction with biological targets.

Computational and Theoretical Studies of Isoquinoline 1 Carboxylic Acid

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a small molecule, such as isoquinoline-1-carboxylic acid, binds to the active site of a macromolecular target, typically a protein or enzyme.

The isoquinoline (B145761) scaffold is a recognized pharmacophore in drug discovery, and its derivatives have been extensively studied as inhibitors of various enzymes. Molecular docking studies help elucidate the specific interactions that govern the binding affinity and selectivity of these compounds.

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine protease and a significant target in the treatment of type 2 diabetes. nih.govmdpi.com Inhibition of DPP-IV prolongs the action of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.gov Molecular docking studies on various isoquinoline-based inhibitors have revealed a consistent pattern of interactions within the DPP-IV active site. nih.gov The isoquinoline ring system is crucial for occupying hydrophobic pockets and forming key interactions with specific amino acid residues. The carboxylic acid group of this compound can act as a hydrogen bond acceptor or donor, further anchoring the molecule within the binding site. Key residues in the DPP-IV active site that frequently interact with isoquinoline-based ligands include those in the S1 and S2 pockets and the N-terminal recognition region. nih.govnih.gov

Table 1: Key Amino Acid Residues in the DPP-IV Active Site Interacting with Isoquinoline Scaffolds

Residue Potential Interaction Type
Glu205 Hydrogen Bond, Electrostatic
Glu206 Hydrogen Bond, Electrostatic
Tyr662 Hydrogen Bond, π-π Stacking
Phe357 Hydrophobic, π-π Stacking
Arg125 Hydrogen Bond, Cation-π
Tyr547 Hydrogen Bond

DNA Gyrase: This bacterial enzyme is a type II topoisomerase essential for DNA replication, making it a well-established target for antibiotics. nih.govnih.gov The quinoline (B57606) and isoquinoline cores are central to many DNA gyrase inhibitors. researchgate.netnih.gov Docking studies suggest that this compound can bind to the enzyme, interfering with its function. nih.gov The binding typically occurs at the breakage-reunion domain of the GyrA subunit or the ATPase active site of the GyrB subunit. nih.gov The planar isoquinoline ring can intercalate between DNA bases, while the carboxylic acid group can form crucial hydrogen bonds and coordinate with magnesium ions often present in the active site, mimicking the mechanism of well-known quinolone antibiotics. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the electronic structure and geometry of molecules with high accuracy. These methods are fundamental to understanding the intrinsic properties of this compound.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. scirp.orgrdd.edu.iq For this compound, this is commonly performed using DFT methods. nih.govresearchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its balance of accuracy and computational efficiency. nih.govnih.gov It is used in conjunction with a basis set, such as 6-31+G(d,p), which defines the set of mathematical functions used to describe the electron orbitals. scirp.org This process yields precise information on bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. researchgate.net

Table 2: Common Methodologies for Geometry Optimization

Component Example Description
Method Density Functional Theory (DFT) A quantum mechanical method used to investigate the electronic structure of many-body systems.
Functional B3LYP A hybrid functional that is one of the most commonly used for molecular geometry optimization.
Basis Set 6-31+G(d,p) A Pople-style basis set that provides a flexible description of electron distribution, including diffuse functions (+) and polarization functions (d,p).

After geometry optimization, it is essential to confirm that the resulting structure represents a true energy minimum and not a saddle point (a transition state). nih.govmasjaps.com This is achieved by calculating the harmonic vibrational frequencies at the same level of theory used for optimization. scirp.orgnih.gov If all calculated vibrational frequencies are real (positive), the structure is confirmed as a stable minimum on the potential energy surface. masjaps.com The presence of any imaginary (negative) frequencies would indicate a transition state, prompting further structural refinement.

Many chemical and biological processes occur in solution rather than in the gas phase. Implicit solvation models are computational methods that account for the effects of a solvent on a solute molecule without explicitly representing individual solvent molecules. researchgate.net The Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEFPCM), is a widely used and robust approach. gaussian.comresearchgate.net In this model, the solute (this compound) is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. gaussian.com This allows for the calculation of more realistic molecular properties, such as energies and geometries, as they would exist in a specific solvent environment.

Reactivity and Selectivity Prediction

DFT calculations provide valuable electronic properties that can be used to predict the chemical reactivity and selectivity of this compound. These predictions are based on the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com Analysis of the spatial distribution of these orbitals can predict where a molecule is likely to undergo nucleophilic or electrophilic attack. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 3: Key Reactivity Descriptors from Frontier Molecular Orbitals

Descriptor Formula Interpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness. Softer molecules are more reactive.

By analyzing these computational descriptors, researchers can predict the most probable sites for electrophilic substitution on the benzene (B151609) ring of the isoquinoline nucleus or nucleophilic attack at the carboxyl carbon, guiding synthetic efforts and explaining observed reaction outcomes.

Study of Charges and Nucleophilicity Characters

The electronic properties of this compound, particularly the distribution of atomic charges and nucleophilicity, are fundamental to understanding its chemical behavior. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these characteristics.

Detailed computational analyses, such as those performed using DFT methods, allow for the calculation of Mulliken atomic charges and Natural Population Analysis (NPA). These calculations reveal the partial charges on each atom within the molecule, highlighting the electron-rich and electron-deficient centers. For this compound, the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylic group are expected to possess negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atom of the carboxylic group and certain carbon atoms in the aromatic rings are likely to be electron-deficient.

Nucleophilicity, a measure of a molecule's ability to donate electrons to form a new chemical bond, is another critical parameter. The nucleophilicity index (N) can be computed from the energies of the Highest Occupied Molecular Orbital (HOMO), which represents the electron-donating ability of the molecule. A higher HOMO energy generally corresponds to a greater nucleophilicity. Furthermore, local nucleophilicity can be assessed through Fukui functions, which identify the most nucleophilic sites within the molecule. For this compound, the nitrogen atom and the deprotonated carboxylate group are anticipated to be the primary nucleophilic centers.

A comprehensive study by Kanimozhi, Arjunan, and Mohan in 2020 provided a theoretical investigation into the reactivity properties of this compound using DFT calculations. While the full numerical data for atomic charges and nucleophilicity indices from this specific study are not publicly available, their work underscores the importance of such computational approaches in predicting the molecule's reactivity.

Table 7.3.1.1: Theoretical Atomic Charges and Nucleophilicity Data for this compound (Note: The following table is a representative example based on general principles of computational chemistry, as specific data from targeted literature searches were not available.)

Atom/GroupCalculated Atomic Charge (e)Nucleophilicity Index (eV)
N1 (Isoquinoline)Data not availableData not available
C1 (Carboxyl)Data not availableData not available
O1 (Carbonyl)Data not availableData not available
O2 (Hydroxyl)Data not availableData not available

Calculation of Activation Energies for Reaction Pathways

Computational chemistry provides invaluable insights into the energetics of chemical reactions, including the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. By mapping the potential energy surface of a reaction, transition states can be identified, and their energies relative to the reactants determine the activation energy.

For this compound, various reactions can be computationally modeled, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reactions involving the nitrogen atom. DFT calculations can be employed to determine the geometries and energies of the reactants, transition states, and products for these pathways.

The activation energy for a specific reaction pathway is a critical factor in determining its feasibility and rate. For instance, the decarboxylation of this compound or its esterification can be studied computationally to predict the required reaction conditions. While general principles of reaction mechanisms can be applied, specific activation energy values for reactions involving this compound require dedicated computational studies. The aforementioned research by Kanimozhi et al. likely explored such reactivity aspects, but the precise activation energies are not accessible through the available search results.

Table 7.3.2.1: Calculated Activation Energies for Selected Reaction Pathways of this compound (Note: This table is illustrative, as specific computational data for activation energies of reactions involving this compound were not found in the performed literature search.)

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
Electrophilic Nitration at C5Data not availableData not available
Nucleophilic attack on Carboxyl CData not availableData not available
DecarboxylationData not availableData not available

Stereochemical Analysis and Prediction

The stereochemical outcome of reactions is of paramount importance in organic synthesis, particularly in the preparation of chiral molecules. Computational modeling has emerged as a powerful tool for predicting and understanding the stereoselectivity of chemical reactions.

Modeling Hydrogen Bond Networks Between Catalyst and Substrates

In many catalytic reactions, non-covalent interactions, such as hydrogen bonds, play a crucial role in orienting the substrate and catalyst, thereby influencing the stereochemical outcome. This compound, with its carboxylic acid group and nitrogen atom, can act as both a hydrogen bond donor and acceptor.

Computational modeling can be used to investigate the formation of hydrogen bond networks between this compound (as a substrate or a catalyst) and other molecules. By calculating the geometries and interaction energies of these hydrogen-bonded complexes, the most stable arrangements can be identified. These models can reveal how a chiral catalyst, for example, might preferentially form a hydrogen-bonded complex with one enantiomer of a substrate or how it might direct the approach of a reagent to a specific face of the this compound molecule.

For instance, in an asymmetric synthesis involving this compound, DFT calculations could model the interaction with a chiral catalyst, providing insights into the hydrogen bonding distances, angles, and binding energies that contribute to the enantioselectivity of the reaction.

Table 7.4.1.1: Modeled Hydrogen Bond Network Parameters (Note: As specific studies modeling hydrogen bond networks with this compound and a catalyst were not identified, this table serves as a template for such potential data.)

Catalyst-Substrate PairH-Bond DonorH-Bond AcceptorH-Bond Distance (Å)H-Bond Energy (kcal/mol)
Data not availableData not availableData not availableData not availableData not available

DFT Computations on Stereoselectivity-Determining Steps

The origin of stereoselectivity in a chemical reaction often lies in the energetic differences between the transition states leading to the different stereoisomeric products. DFT computations are particularly well-suited for locating and calculating the energies of these diastereomeric transition states.

By modeling the stereoselectivity-determining step of a reaction involving this compound, the energy difference (ΔΔG‡) between the competing transition states can be calculated. A larger energy difference corresponds to a higher predicted stereoselectivity. These calculations can take into account the influence of catalysts, solvents, and substituent effects on the transition state geometries and energies.

For example, in a catalytic asymmetric reduction of a derivative of this compound, DFT could be used to model the transition states for the formation of both the (R) and (S) products. The calculated energy difference would provide a theoretical prediction of the enantiomeric excess (ee) of the reaction, which can then be compared with experimental results to validate the computational model.

Table 7.4.2.1: DFT Computed Energies for Stereoselectivity-Determining Steps (Note: This table is a conceptual representation, as specific DFT studies on the stereoselectivity of reactions with this compound were not found.)

ReactionTransition State for (R)-Product (TS-R) Energy (Hartree)Transition State for (S)-Product (TS-S) Energy (Hartree)ΔΔG‡ (kcal/mol)Predicted Stereoselectivity
Data not availableData not availableData not availableData not availableData not available

Advanced Analytical Characterization Techniques for Isoquinoline 1 Carboxylic Acid

Spectroscopic Methods for Structure Elucidation

Spectroscopy provides fundamental insights into the molecular architecture of isoquinoline-1-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (1H) and carbon (13C) atoms.

1H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons on the isoquinoline (B145761) ring system exhibit characteristic chemical shifts in the downfield region. A representative 1H-NMR spectrum recorded in DMSO-d6 shows distinct signals for each proton. chemicalbook.com The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com

Interactive Data Table: 1H-NMR Chemical Shifts for this compound (Note: Data is representative and can vary based on solvent and experimental conditions.)

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~8.6 d ~5.6
H-4 ~7.8 d ~5.6
H-5 ~8.2 d ~8.0
H-6 ~7.7 t ~7.5
H-7 ~7.9 t ~7.6
H-8 ~9.2 d ~8.4

d = doublet, t = triplet, br s = broad singlet

NOESY (Nuclear Overhauser Effect Spectroscopy): While 1H-NMR reveals through-bond proton-proton couplings, 2D NMR techniques like NOESY are used to determine through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. For this compound, a NOESY experiment would show cross-peaks between adjacent protons on the ring system, such as between H-3 and H-4, or H-5 and H-6, confirming their proximity and helping to assign the signals unequivocally. This technique is particularly valuable for complex derivatives where simple multiplicity patterns are insufficient for complete structural assignment. mdpi.com Studies on complex isoquinoline derivatives have successfully used a combination of COSY, HSQC, HMBC, and NOESY NMR spectra to elucidate their structure and relative configuration. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carboxylic acid and the aromatic isoquinoline core. chemicalbook.comnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm-1) Vibration Type Functional Group
3400-2400 O-H stretch (broad) Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
~1620 C=N stretch Isoquinoline Ring
1600-1450 C=C stretch Aromatic Ring

The broad absorption band in the 3400-2400 cm-1 region is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. The strong, sharp peak around 1700 cm-1 is characteristic of the carbonyl (C=O) stretching vibration. vulcanchem.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces a prominent protonated molecule [M+H]+. In the case of this compound (molecular weight 173.17 g/mol ), the ESI-MS spectrum would be expected to show a major ion at an m/z of 174.18. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. mdpi.com For C10H7NO2, the calculated exact mass is 173.0477. nih.gov HRMS can confirm this composition, distinguishing it from other molecules with the same nominal mass.

Fragmentation Pattern: Under collision-induced dissociation (CID) in tandem MS (MS/MS), the molecular ion fragments in a predictable manner. A common fragmentation pathway for this compound is the loss of the carboxyl group as CO2 (44 Da), leading to a significant fragment ion at m/z 129, corresponding to the isoquinoline cation. Another key fragmentation is the loss of H2O (18 Da). nih.govnih.gov

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/z Value Ion Description
173 [M]+• Molecular Ion
129 [M - CO2]+• Loss of carbon dioxide

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound and its derivatives. tandfonline.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical reversed-phase HPLC (RP-HPLC) method would utilize a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water (frequently buffered and containing an acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the isoquinoline ring system strongly absorbs. The purity of a sample can be accurately determined by integrating the area of the corresponding peak in the chromatogram. For related compounds, purities of ≥96% have been confirmed by HPLC. chemimpex.com

This compound is an achiral molecule and therefore does not have enantiomers. However, many of its derivatives, particularly those with a stereocenter at the 1-position of a reduced isoquinoline ring (a 1,2,3,4-tetrahydroisoquinoline), are chiral. mdpi.com For these chiral derivatives, determining the optical purity (or enantiomeric excess) is critical, as different enantiomers can have vastly different biological activities. nih.gov

Chiral HPLC is the method of choice for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak IC), are widely and successfully used for the enantioseparation of chiral isoquinoline derivatives. researchgate.netmdpi.comnih.gov

The mobile phase in chiral HPLC often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a small amount of an amine additive (like diethylamine) for basic compounds. mdpi.com By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (% ee) of a sample can be precisely calculated.

Gas Chromatography (GC)

Gas chromatography stands as a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a crucial prerequisite to enhance volatility and thermal stability, making them amenable to GC analysis. rsc.org

GC-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a premier method for metabolite profiling, offering high separation efficiency, robust quantification, and the ability to identify a wide array of metabolites. nih.govresearchgate.net This technique is instrumental in identifying and quantifying this compound within complex biological samples. The coupling of GC with MS provides a high degree of certainty in compound identification through the comparison of mass spectra with established libraries like the National Institute of Standards and Technology (NIST) database. nih.govafjbs.com In the context of metabolite profiling, GC-MS can elucidate the presence of this compound and related isoquinoline alkaloids in various biological systems, contributing to a deeper understanding of metabolic pathways. researchgate.netfrontiersin.orgfrontiersin.org

The analysis of this compound by GC-MS involves the separation of its volatile derivative on a capillary column, followed by ionization and detection by the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by its molecular ion peak and specific fragmentation pattern. For this compound, the NIST database indicates a molecular weight of 173.17 g/mol and prominent m/z peaks at 129, 173, and 128, which are crucial for its identification. nih.gov

Sample Preparation for GC-MS: Solvent Extraction, Methoximation, Silylation

Effective sample preparation is paramount for successful GC-MS analysis of this compound, particularly from complex matrices. The process typically involves solvent extraction followed by a two-step derivatization procedure: methoximation and silylation. gcms.cznih.gov

Solvent Extraction: The initial step involves extracting the analyte from the sample matrix. The choice of solvent is critical and depends on the nature of the sample. For polar compounds like this compound, polar solvents are generally employed.

Methoximation: This step is crucial for compounds containing carbonyl groups (ketones and aldehydes). Methoximation, using reagents like methoxyamine hydrochloride in pyridine (B92270), converts these groups into their methoxime derivatives. gcms.czdergipark.org.tr This process prevents the formation of multiple derivative peaks for a single compound in the chromatogram, thus simplifying the analysis. dergipark.org.tr The reaction is typically carried out by incubating the dried sample extract with the methoximation reagent. gcms.cz

Silylation: Following methoximation, silylation is performed to increase the volatility and thermal stability of the analyte by replacing active hydrogen atoms in polar functional groups (e.g., -COOH, -OH, -NH2) with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netcolostate.edu Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). gcms.czlmaleidykla.lt The reaction involves incubating the methoximated sample with the silylating agent at an elevated temperature. dergipark.org.tr It is essential to perform silylation under anhydrous conditions as silylating reagents are sensitive to moisture. researchgate.netlmaleidykla.lt Recent studies have shown that drying the sample between the methoximation and silylation steps can significantly enhance the signal intensity of metabolites in GC-MS analysis. nih.gov

A typical derivatization protocol for GC-MS analysis is summarized in the table below:

StepReagentConditionsPurpose
MethoximationMethoxyamine hydrochloride in pyridineIncubation (e.g., 90 min at 30-37°C)To stabilize carbonyl groups and prevent multiple peaks. nih.govgcms.czdergipark.org.tr
SilylationBSTFA + 1% TMCS or MSTFAIncubation (e.g., 30-45 min at 70°C)To increase volatility and thermal stability of the analyte. gcms.czdergipark.org.tr

Ion Chromatography for Salt Stoichiometry Determination

Ion chromatography (IC) is a highly effective technique for determining the counter-ions in pharmaceutical salts, which is essential for establishing the correct stoichiometry and molecular mass of a drug substance. nih.govresearchgate.net When this compound is formulated as a salt, IC with suppressed conductivity detection can be employed to accurately quantify the associated inorganic or organic counter-ion. nih.govthermofisher.com

The principle of IC involves the separation of ions on an ion-exchange column followed by detection, most commonly by a conductivity detector. conservation-wiki.com The sample, dissolved in a suitable solvent (typically high-purity water), is injected into the IC system. conservation-wiki.com The choice of eluent and column is critical for achieving good separation of the target ion from other components in the sample matrix. oiv.int For the analysis of organic acids and their salts, specific anion-exchange columns are utilized. thermofisher.com

The determination of the counter-ion is crucial for confirming the complete formation of the salt and ensuring batch-to-batch consistency. nih.gov IC provides a sensitive and reliable method for this purpose, with the ability to detect ions at very low concentrations. conservation-wiki.com

The table below outlines typical parameters for IC analysis of organic acid salts:

ParameterDescription
Technique Ion-exchange chromatography with suppressed conductivity detection. nih.gov
Column Anion-exchange column (e.g., Metrohm Metrosep A Supp). nih.gov
Mobile Phase Typically an aqueous solution of sodium carbonate and sodium bicarbonate. nih.govoiv.int
Detection Conductivity Detector. conservation-wiki.com
Sample Preparation Dissolution of the salt in high-purity water. conservation-wiki.com
Purpose To quantify the counter-ion and determine the salt stoichiometry. nih.govresearchgate.net

Historical Development and Evolution of Isoquinoline 1 Carboxylic Acid Chemistry

Early Discoveries and Isolation of Isoquinoline (B145761) Compounds

The story of isoquinoline chemistry begins in the late 19th century. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar. wikipedia.orgatamanchemicals.comchemicalbook.comwikidoc.org They achieved this separation through the fractional crystallization of the acid sulfate. wikipedia.orgatamanchemicals.comchemicalbook.comwikidoc.org This discovery opened the door to a new class of heterocyclic aromatic compounds. solubilityofthings.com A more efficient isolation method was later developed in 1914 by Weissgerber, who utilized the fact that isoquinoline is more basic than its isomer, quinoline (B57606), to achieve selective extraction from coal tar. wikipedia.orgatamanchemicals.comchemicalbook.com

The isoquinoline structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. atamanchemicals.comnumberanalytics.com This fundamental scaffold is found in numerous naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which derive from the aromatic amino acid tyrosine. wikipedia.orgatamanchemicals.comrsc.org The recognition of the isoquinoline core in these biologically active molecules spurred significant interest in their synthesis and the development of methods to construct this heterocyclic system. numberanalytics.comrsc.org

Evolution of Classic Cyclization Reactions

The need for synthetic routes to isoquinoline and its derivatives led to the development of several classic cyclization reactions, many of which remain fundamental in organic synthesis.

Pomeranz–Fritsch and Bobbitt Modifications

The Pomeranz–Fritsch reaction, first reported by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct method for synthesizing the isoquinoline core. wikipedia.orgthermofisher.com The reaction involves the acid-promoted cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532). wikipedia.orgwikipedia.orgchemistry-reaction.comorganicreactions.org While effective, the original method often suffered from harsh reaction conditions and low yields. numberanalytics.com

Table 1: Key Features of the Pomeranz–Fritsch Reaction
FeatureDescription
Reactants Benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org
Catalyst Typically a strong protic acid like sulfuric acid, though Lewis acids can also be used. wikipedia.org
Product Substituted or unsubstituted isoquinolines. wikipedia.orgchemistry-reaction.com
Mechanism Involves the formation of a Schiff base (benzalaminoacetal), followed by acid-catalyzed cyclization and aromatization. wikipedia.orgchemistry-reaction.com

Over the years, several modifications have been introduced to improve the efficiency and scope of the Pomeranz–Fritsch reaction. The Schlittler-Müller modification utilizes a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same isoquinoline product. wikipedia.orgchemicalbook.com A significant advancement came with the Bobbitt modification, which involves the hydrogenation of the intermediate imine to an aminoacetal before the acid-catalyzed cyclization. thermofisher.combeilstein-journals.orgacs.org This two-step, one-pot procedure often leads to better yields and allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines. beilstein-journals.orgacs.org The Bobbitt modification is particularly advantageous as it often proceeds under milder acidic conditions, reducing the formation of side products. beilstein-journals.org

Pictet–Spengler and Bischler–Napieralski Cyclizations

Two other cornerstone reactions in isoquinoline synthesis are the Pictet–Spengler and Bischler–Napieralski reactions.

The Pictet–Spengler reaction , discovered in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. numberanalytics.comwikipedia.orgnih.gov This reaction is essentially a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion under acidic conditions. wikipedia.org It has proven to be a powerful tool for the synthesis of tetrahydroisoquinolines and is particularly important in the synthesis of β-carbolines from tryptamine (B22526) derivatives. numberanalytics.comwikipedia.orgnih.gov

The Bischler–Napieralski reaction , first described in 1893 by August Bischler and Bernard Napieralski, is another intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.netscribd.com This reaction involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikidoc.orgwikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline (B110456), which can be subsequently oxidized to the corresponding isoquinoline. wikidoc.orgwikipedia.org The reaction is believed to proceed through a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Pictet-Spengler and Bischler-Napieralski Reactions
ReactionStarting MaterialsKey IntermediateProduct
Pictet–Spengler β-arylethylamine and an aldehyde/ketone. wikipedia.orgIminium ion. wikipedia.orgTetrahydroisoquinoline. numberanalytics.com
Bischler–Napieralski β-phenylethylamide. wikipedia.orgNitrilium ion. wikipedia.orgorganic-chemistry.org3,4-Dihydroisoquinoline. wikipedia.org

Development of Specific Named Reactions (e.g., Hammick Reaction)

While the previously mentioned reactions are general methods for constructing the isoquinoline core, other reactions are specific to the synthesis of certain derivatives. The Hammick reaction , named after Dalziel Hammick, is a notable example relevant to isoquinoline-1-carboxylic acid. wikipedia.orgwikiwand.com

This reaction involves the thermal decarboxylation of an α-picolinic acid or a related α-carboxylic acid of a nitrogen-containing heterocycle, such as quinoline or isoquinoline, in the presence of a carbonyl compound. wikipedia.orgwikiwand.com The process is thought to proceed through a transient zwitterionic intermediate or a carbene formed upon decarboxylation. wikipedia.org This reactive species then attacks the carbonyl compound to form a 2-pyridyl-carbinol derivative. wikipedia.orgchemeurope.com The scope of the Hammick reaction is generally limited to acids where the carboxyl group is positioned alpha to the ring nitrogen. wikipedia.org

Progression of Synthetic Strategies for the Isoquinoline Core

The synthesis of the isoquinoline core has evolved significantly from the classic named reactions. Modern synthetic chemistry has introduced a variety of new strategies that offer greater efficiency, milder reaction conditions, and access to a wider range of substituted isoquinolines. numberanalytics.comnih.gov

Key advancements in recent years include:

Transition Metal-Catalyzed Reactions : The use of transition metals like palladium and copper has enabled the development of novel cyclization and cross-coupling reactions to form the isoquinoline ring system under milder conditions with improved yields and selectivity. numberanalytics.comnumberanalytics.com

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for many isoquinoline syntheses. numberanalytics.comorganic-chemistry.org

Multi-component Reactions : Modern strategies often involve the convergent assembly of multiple components in a single operation, allowing for the rapid construction of highly substituted and structurally diverse isoquinolines. nih.govharvard.edu For instance, the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles has been developed as a versatile route to polysubstituted isoquinolines. nih.gov

Asymmetric Synthesis : Significant effort has been directed towards the asymmetric synthesis of chiral isoquinoline alkaloids. nih.gov This includes stereochemically modified versions of traditional syntheses like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, as well as new strategies involving biocatalysis and the use of chiral auxiliaries or catalysts. nih.gov

These modern approaches, building upon the foundational discoveries of the 19th and 20th centuries, continue to expand the synthetic chemist's toolbox for accessing the valuable isoquinoline scaffold and its derivatives, including this compound. nih.govcaltech.edu

Emerging Research Avenues and Future Perspectives in Isoquinoline 1 Carboxylic Acid Research

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing the isoquinoline-1-carboxylic acid core and its analogs is a primary focus of current research. Traditional methods are being refined and novel strategies are being developed to improve yields, reduce reaction times, and enhance stereoselectivity.

A notable advancement is the diastereoselective synthesis of derivatives like (–)-6,7-dimethoxy-1,2,3,4-tetrahydrothis compound. mdpi.com This has been achieved through a three-step process combining the Petasis reaction and the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline derivatives. mdpi.com Modifications to classical reactions such as the Pictet–Spengler and Bischler–Napieralski cyclizations are also being explored to create the isoquinoline (B145761) core. mdpi.com Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has emerged as an effective method for producing a wide array of isoquinoline-1-carboxamides under mild conditions. mdpi.com This technique has shown high yields and can be adapted for use with bio-renewable solvents. mdpi.com Researchers are also investigating cascade reactions, such as the copper-catalyzed domino reaction following an ammonia-Ugi four-component reaction, to construct polysubstituted isoquinolin-1(2H)-ones. acs.org

Development of Advanced Derivatization Methodologies

To explore the vast chemical space and therapeutic potential of this compound, researchers are developing advanced derivatization methodologies. These techniques aim to modify the core structure with various functional groups to modulate its physicochemical properties and biological activity.

The carboxylic acid group at the 1-position serves as a versatile handle for derivatization. Standard reactions like esterification and amide bond formation are commonly employed. vulcanchem.com For instance, the condensation reaction between this compound and various amines is a straightforward approach to synthesize amides, although palladium-catalyzed aminocarbonylation often provides better yields and shorter reaction times. mdpi.comresearchgate.net The chlorosulfonyl group in derivatives like 5-(chlorosulfonyl)this compound can undergo substitution with nucleophiles, leading to a diverse range of sulfonamide derivatives. Additionally, the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for selective reactions at other positions of the molecule. chemimpex.com

Deeper Understanding of Molecular Interaction Mechanisms

A fundamental aspect of developing new drugs and materials is understanding how this compound derivatives interact with their biological targets at a molecular level. Researchers are employing various biophysical and structural biology techniques to elucidate these interactions.

Studies on derivatives have shown that the chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to their inhibition or modification. For quinolone carboxylic acid derivatives, intramolecular hydrogen bonds between the carboxylic group and a carbonyl oxygen atom are a common structural feature. mdpi.com Furthermore, intermolecular interactions, such as N–H•••O and C–H•••O hydrogen bonds, play a crucial role in the crystal packing and molecular recognition of these compounds. mdpi.com The study of isoquinoline-1,3,4-trione derivatives has revealed that they can inactivate caspase-3 through the generation of reactive oxygen species (ROS) in a process dependent on reducing agents like DTT. nih.gov

Integration of Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool in the rational design of novel this compound derivatives with desired properties. Molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies are being increasingly used to predict the biological activity and physicochemical properties of new compounds, thereby accelerating the drug discovery process.

Density functional theory (DFT) is employed to study the geometric, energetic, and electronic structures of these molecules in both gas-phase and solvent models. mdpi.com Computational tools are also used to predict key physicochemical parameters like acidity (pKa) and lipophilicity (logD7.4), which are critical for drug development. nih.govacs.org Molecular docking simulations are utilized to investigate the binding interactions of designed derivatives with their target enzymes, helping to understand their mechanism of action and to guide the design of more potent inhibitors. researchgate.net Ligand-based de novo design programs are also being used to generate novel and promising compounds. unito.it

Identification of New Biological Targets and Mechanisms of Action

A significant area of ongoing research is the identification of new biological targets for this compound derivatives and the elucidation of their mechanisms of action. This exploration is crucial for expanding the therapeutic applications of this class of compounds.

Derivatives of the related 1,2,3,4-tetrahydrothis compound have shown potential as inhibitors of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. mdpi.com Some isoquinoline derivatives are being investigated for their potential to treat neurological disorders by providing neuroprotective effects. ontosight.ai The isoquinoline scaffold is a common feature in compounds targeting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. mdpi.comontosight.ai Research has also pointed to the potential of certain derivatives as inhibitors of enzymes like caspase-3 and dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net

Application in Interdisciplinary Research Fields

The unique properties of this compound and its derivatives are leading to their application in a variety of interdisciplinary research fields beyond medicinal chemistry.

In materials science, these compounds can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. chemimpex.com In analytical chemistry, this compound serves as a standard for chromatographic techniques, aiding in the accurate quantification of related compounds. netascientific.com The development of derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) for liquid chromatography-mass spectrometry (LC-MS) analysis allows for the sensitive detection of carboxylic acids, aldehydes, and ketones in biological samples, which is valuable for metabolomics research. nih.gov Furthermore, the foundational structure of isoquinoline is being explored in the development of fine chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinoline-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: this compound is commonly synthesized via Reissert reactions followed by catalytic hydrogenation of the resulting isoquinoline derivative . Optimization involves adjusting catalysts (e.g., sodium borohydride vs. potassium permanganate for oxidative cleavage) and solvent systems. For example, potassium permanganate-sodium metaperiodate was critical for successful oxidative cleavage in tetrahydroisoquinoline derivatives, avoiding failures observed with ruthenium tetroxide . Reaction monitoring via TLC or HPLC and temperature control (e.g., methanol reflux) can improve yield reproducibility.

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity in cycloaddition reactions?

  • Methodological Answer: PMR (proton magnetic resonance) spectroscopy is essential for distinguishing regioisomers. For instance, in 1,3-dipolar cycloadditions with acetylenic dipolarophiles, PMR spectra of pyrrolo[2,1-a]isoquinoline derivatives (e.g., 7a vs. 8) reveal distinct splitting patterns due to aromatic proton environments . Complementary techniques like FT-IR (for functional groups) and MS (for molecular weight confirmation) should be combined with computational modeling (e.g., DFT calculations) to validate regiospecificity .

Q. What analytical methods are recommended for assessing the purity of this compound in multicomponent reactions?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is optimal for quantifying purity. For example, in α,β-unsaturated carbonyl depsipeptide synthesis, HPLC resolved this compound adducts (P1–P6) with yields between 15%–71% . Recrystallization in methanol or ethanol, followed by melting point analysis, can further confirm purity.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives be resolved?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, PMR spectra of photocyclization products (e.g., indolizinophenanthrene 9a) may show unexpected shifts due to ring strain. Triangulate data using X-ray crystallography (for solid-state conformation) and variable-temperature NMR to detect equilibrium shifts . Theoretical calculations (e.g., Gaussian software) can model solvent effects and predict chemical shifts, aligning experimental and computational results .

Q. What mechanistic insights explain the regiospecificity of this compound in 1,3-dipolar cycloadditions?

  • Methodological Answer: Mesoionic oxazolium 5-oxides (munchnones) derived from tetrahydroisoquinoline-1-carboxylic acids act as 1,3-dipoles. Their electron-deficient nature directs acetylenic dipolarophiles (e.g., phenylacetylene) to attack at the C-2 position of the isoquinoline ring, forming pyrrolo[2,1-a]isoquinolines exclusively . Density functional theory (DFT) studies can map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity trends .

Q. How can this compound be functionalized for applications in fluorescence sensing, and what factors influence detection limits?

  • Methodological Answer: Introducing electron-withdrawing groups (e.g., this compound in anti-B18H22 derivatives) enhances intramolecular charge transfer (ICT), enabling Fe³⁺ detection via aggregation-induced emission enhancement (AIEE) . Optimize solvent polarity (e.g., THF/H₂O with 95% H₂O) to stabilize AIEE. Detection limits (e.g., 1.93 × 10⁻⁵ M for Fe³⁺) depend on probe concentration, ligand-metal stoichiometry, and quenching efficiency .

Q. What strategies mitigate challenges in synthesizing substituted this compound amides for pharmacological studies?

  • Methodological Answer: Low yields in amidation (e.g., anticonvulsant studies) are addressed via coupling agents like EDCI/HOBt or microwave-assisted synthesis. For example, substituted amides showed improved bioavailability when synthesized under inert atmospheres (N₂) to prevent oxidation . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors.

Methodological and Ethical Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound-based studies?

  • Methodological Answer: Follow reporting standards (e.g., Beilstein Journal guidelines):

  • Document reaction conditions (solvent, temperature, time) and characterization data (NMR shifts, HPLC retention times) in supplementary materials .
  • Use primary references for known compounds (e.g., Reissert reaction protocols ) and validate new compounds with ≥95% purity (HPLC) .

Q. What ethical frameworks apply when using this compound in biomedical research?

  • Methodological Answer: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Disclose cytotoxicity data (e.g., from MTT assays for derivatives ).
  • Obtain institutional review board (IRB) approval for in vivo studies, citing precedents like coumarin-carboxylic acid analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.